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Foundational

An In-Depth Technical Guide to Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate: A Core Scaffold for Kinase Inhibition

Executive Summary: The 2-(thiazol-5-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 2-(thiazol-5-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the parent molecule, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, a foundational compound for developing advanced therapeutic agents. We will delve into its chemical structure, physicochemical properties, and a proposed, field-proven synthesis strategy. Critically, this guide will illuminate the compound's profound biological significance, focusing on its role as a pharmacophore for inhibiting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a high-value target in oncology. Structure-activity relationship (SAR) insights derived from extensive research on its analogs are detailed, offering a rationale for future drug design and optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.

Molecular Overview and Chemical Identity

The title compound belongs to a class of heterocyclic molecules that have garnered significant attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The fusion of the electron-deficient pyrimidine ring with the electron-rich thiazole ring creates a unique electronic and structural architecture, making it an ideal framework for interacting with the ATP-binding pockets of various protein kinases.[5][6]

Chemical Structure

The molecule consists of a pyrimidine ring substituted at its 2-position with a thiazole ring. The linkage occurs from C2 of the pyrimidine to C5 of the thiazole. An ethyl carboxylate functional group is attached to the C5 position of the pyrimidine ring.

IUPAC Name: Ethyl 2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylate

Identification and Key Properties
IdentifierValue
Molecular Formula C₁₀H₉N₃O₂S
Molecular Weight 235.26 g/mol
Canonical SMILES CCOC(=O)C1=CN=C(N=C1)C2=CN=CS2
InChI Key FZIKLZZYGSBSBK-UHFFFAOYSA-N
CAS Number 1244743-93-7

Physicochemical Properties

PropertyPredicted/Analog-Based ValueRationale / Notes
Appearance White to off-white solidTypical for similar heterocyclic compounds.[10]
Melting Point 130 - 180 °CAnalogs such as Ethyl 2-(methylthio)pyrimidine-5-carboxylate melt around 136-144°C. The exact value depends on crystal packing.
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.The ester functionality and heterocyclic rings suggest solubility in polar organic solvents.[7]
pKa (most basic) ~1.5 - 2.5The pyrimidine nitrogens are weakly basic due to the electron-withdrawing effects of the second nitrogen and the attached rings.[8][9]
LogP 1.5 - 2.5Calculated value, indicating moderate lipophilicity suitable for cell permeability.

Synthesis and Characterization

The synthesis of 2,5-disubstituted pyrimidines is a well-established field. A robust and logical pathway can be proposed based on validated methods for analogous compounds, particularly the condensation of a suitable amidine with a 1,3-dielectrophile.[5][11][12]

Proposed Synthetic Strategy

A highly efficient approach involves the condensation of thiazole-5-carboxamidine with ethyl 2-(ethoxymethylidene)-3-oxobutanoate . This method builds the pyrimidine ring onto the pre-formed thiazole core, providing excellent control over the final substitution pattern.

Synthesis_Workflow Thiazole Thiazole-5-carboxamidine Reaction Reaction Mixture Thiazole->Reaction Dielectrophile Ethyl 2-(ethoxymethylidene)-3-oxobutanoate Dielectrophile->Reaction Base NaOEt, EtOH Base->Reaction Condensation/ Cyclization Product Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate Reaction->Product

Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from established literature procedures for similar pyrimidine syntheses.[5][11]

  • Preparation of Amidine: Thiazole-5-carbonitrile is converted to the corresponding amidine hydrochloride using standard methods, such as the Pinner reaction (treatment with ethanolic HCl followed by ammonolysis).

  • Condensation Reaction: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add thiazole-5-carboxamidine hydrochloride (1.0 equivalent).

  • Stirring: Stir the mixture at room temperature for 30 minutes to liberate the free amidine.

  • Addition: Add ethyl 2-(ethoxymethylidene)-3-oxobutanoate (1.05 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). Reduce the solvent volume under vacuum.

  • Isolation: Partition the residue between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are as follows:

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 9.3-9.4 (s, 2H, pyrimidine H4, H6), 9.2-9.3 (s, 1H, thiazole H2), 8.5-8.6 (s, 1H, thiazole H4), 4.3-4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.3-1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[11][13][14]
¹³C NMR (100 MHz, DMSO-d₆)δ ~164 (C=O, ester), ~160-162 (pyrimidine C4, C6), ~158 (pyrimidine C2), ~155 (thiazole C2), ~145 (thiazole C4), ~130 (thiazole C5), ~125 (pyrimidine C5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃).[11][14]
FT-IR (KBr, cm⁻¹)~1720 (C=O stretch, ester), ~1600-1550 (C=N and C=C stretches of aromatic rings), ~1250 (C-O stretch).[13][15][16]
Mass Spec. (ESI+)m/z = 236.05 [M+H]⁺

Biological Significance and Mechanism of Action

The true value of the Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate scaffold lies in its profound biological activity, primarily as a potent inhibitor of protein kinases.

Primary Target: Cyclin-Dependent Kinase 9 (CDK9)

Extensive research has identified the 2-(thiazol-5-yl)pyrimidine core as a powerful pharmacophore for inhibiting Cyclin-Dependent Kinase 9 (CDK9).[11][12][17] CDK9, in complex with its regulatory partner Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is a master regulator of gene transcription.[18]

Mechanism of Action: Transcriptional Inhibition

P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for it to transition from promoter-proximal pausing to productive transcriptional elongation. By competitively binding to the ATP pocket of CDK9, inhibitors based on this scaffold prevent this phosphorylation event, leading to a global shutdown of active transcription.[11][12]

Cancer cells are particularly vulnerable to this mechanism because of their high transcriptional demand and reliance on short-lived survival proteins.[11][17] One of the most critical downstream targets is the anti-apoptotic protein Mcl-1. Inhibition of CDK9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, which removes a key survival signal and triggers programmed cell death (apoptosis) in malignant cells.[11][12]

CDK9_Inhibition_Pathway cluster_0 Nucleus cluster_1 Cytoplasm DNA DNA Promoter RNAPII_Paused RNA Pol II (Paused) DNA->RNAPII_Paused Transcription Initiation RNAPII_Active RNA Pol II (Elongating) PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->RNAPII_Active Phosphorylation ATP ATP ATP->PTEFb Inhibitor Thiazolyl-pyrimidine Inhibitor Inhibitor->PTEFb Inhibition mRNA Mcl-1 mRNA RNAPII_Active->mRNA Transcription Elongation Ribosome Ribosome mRNA->Ribosome Mcl1_Protein Mcl-1 Protein Ribosome->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Blocks

Mechanism of CDK9 inhibition leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The versatility of the 2-(thiazol-5-yl)pyrimidine scaffold stems from the distinct roles played by each of its substituent positions. Decades of research on related analogs have provided a clear roadmap for optimizing potency and selectivity.[5][11][12][19]

The Critical Role of the Pyrimidine C5-Substituent

The C5 position, occupied by the ethyl carboxylate group in the title compound, is a key vector for modulating kinase selectivity and potency.[11]

  • Small, electron-withdrawing groups like nitriles (as seen in many potent CDK9 inhibitors) are well-tolerated and can enhance activity.[11][18]

  • Hydrogen bond donors at this position have been shown to be detrimental to biological activity, suggesting the pocket is sterically constrained or prefers neutral/hydrophobic interactions.[11]

  • The ester itself can serve as a handle for creating prodrugs or for linking to other moieties to explore new chemical space.

Impact of Thiazole Ring Substitutions

Substituents on the thiazole ring can fine-tune interactions within the kinase hinge region and the gatekeeper residue pocket.

  • C2-Position: Introduction of small amino or alkylamino groups can form crucial hydrogen bonds with hinge residues (like Asp145 in CDK2), dramatically increasing potency.[12]

  • C4-Position: Small alkyl groups like methyl are often optimal, fitting into a hydrophobic pocket near the gatekeeper residue (Phe103 in CDK9).[12]

SAR_Diagram main C5_note Pyrimidine C5: Critical for selectivity. Small electron-withdrawing groups favored. H-bond donors are detrimental. C5_point->C5_note C2_thiazole_note Thiazole C2: Key interaction point. Amino groups form H-bonds with kinase hinge region. C2_thiazole_point->C2_thiazole_note C4_thiazole_note Thiazole C4: Hydrophobic pocket. Small alkyl groups (e.g., -CH₃) interact with gatekeeper residue. C4_thiazole_point->C4_thiazole_note C4_pyrimidine_note Pyrimidine C4/C6: Generally unsubstituted in this scaffold class. C4_pyrimidine_point->C4_pyrimidine_note

Key Structure-Activity Relationship points on the scaffold.

Applications in Research and Drug Discovery

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is more than a mere chemical entity; it is a strategic starting point for innovation.

  • Tool Compound: In its own right, it can be used as a foundational tool compound or a negative control in studies of more decorated analogs to understand the baseline contribution of the core scaffold to biological activity.

  • Lead Generation: It serves as an ideal starting material for building chemical libraries. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a vast array of amines to generate diverse amide libraries, rapidly exploring the SAR at the C5 position.[20]

  • Fragment-Based Design: The core itself can be considered a high-affinity fragment that can be elaborated upon to build highly potent and selective inhibitors for CDK9 and other related kinases.

Conclusion

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a cornerstone scaffold in modern medicinal chemistry. Its synthetic tractability, coupled with the profound biological importance of its derivatives as potent kinase inhibitors, establishes it as a high-value asset for drug discovery programs. The deep understanding of its mechanism of action, centered on transcriptional inhibition via CDK9, and the well-defined structure-activity relationships provide a clear and rational path for the development of next-generation therapeutics, particularly in the field of oncology. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this privileged chemical scaffold.

References

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available at: [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Hole, A. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. Available at: [Link]

  • Ghorab, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

  • Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(11), 2793-2804. Available at: [Link]

  • Blake, D. G., & Fischer, P. M. (2006). Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Cancer Research. Available at: [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Newcastle University ePrints. Available at: [Link]

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. Available at: [Link]

  • Bazgir, A., et al. (2015). An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo [3, 2-a] pyrimidine-6-carboxylate derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • Singh, A., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Available at: [Link]

  • Zhang, Z., et al. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement. Current Topics in Medicinal Chemistry, 20(28), 2535-2577. Available at: [Link]

  • Wang, Z., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1059-1064. Available at: [Link]

  • Cacic, M., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. Molecules, 24(18), 3298. Available at: [Link]

  • Al-Dhfyan, A., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Chadotra, S. N., & Baldaniya, B. B. (2017). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[11][18]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. Available at: [Link]

  • Al-Dhfyan, A., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 15(10), 104132. Available at: [Link]

  • Głowacka, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

  • El-Metwaly, A. M., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Future Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • NextSDS. (n.d.). ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 39. Available at: [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate (ETC-5): A Strategic Workflow

An In-Depth Technical Guide Introduction Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, hereafter designated ETC-5, represents a novel small molecule with potential therapeutic applications. Its chemical scaffold, incor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, hereafter designated ETC-5, represents a novel small molecule with potential therapeutic applications. Its chemical scaffold, incorporating both pyrimidine and thiazole moieties, is frequently associated with kinase inhibitory activity. This guide presents a comprehensive, multi-stage strategy for the systematic elucidation of its in vitro mechanism of action. We will operate under the hypothesis that ETC-5 functions as a kinase inhibitor within a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR cascade. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols required to move from initial hypothesis to validated mechanism. The described workflows are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Part 1: Primary Target Identification and Validation

The initial and most critical phase in mechanism of action (MoA) studies is the unambiguous identification of the direct molecular target(s) of the compound. A broad, unbiased approach followed by a specific, cellular-based validation method provides the highest degree of confidence.

Unbiased Kinase Panel Screening

Expertise & Experience: To efficiently survey the potential target landscape, a broad kinase panel screen is the industry-standard starting point. We hypothesize that ETC-5 is a kinase inhibitor; therefore, screening it against a large, functionally diverse panel of human kinases (e.g., the 468-kinase panel from Eurofins or a similar service) provides an unbiased view of its selectivity and potency. This initial screen is typically performed at a single, high concentration of the compound (e.g., 10 µM) to identify all potential hits. The output, usually expressed as percent inhibition relative to a control, forms the basis for all subsequent investigations.

Trustworthiness: The reliability of this screen is ensured by the inclusion of positive and negative controls for each kinase assay, with results benchmarked against Z' factor scores to guarantee a suitable assay window. Hits are typically defined as kinases showing >50% or >75% inhibition.

Table 1: Hypothetical Kinase Panel Screening Results for ETC-5 (10 µM)

Kinase TargetFamilyPercent Inhibition (%)Hit ( >75%)
PI3KαLipid98.2Yes
PI3KβLipid65.1No
PI3KδLipid95.7Yes
PI3KγLipid91.3Yes
mTORPIKK88.4Yes
DNA-PKPIKK45.2No
AKT1AGC12.5No
PDK1AGC8.9No
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: A primary screen identifies biochemical hits, but it does not confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for validating target engagement in an intracellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the protein's melting point increases. This change can be quantified by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and measuring the amount of soluble target protein remaining via Western blot or other methods.

Trustworthiness: This protocol validates itself by comparing the melting curve of the target protein in the presence of the vehicle (e.g., DMSO) versus the compound. A clear rightward shift in the melting curve for the ETC-5-treated sample provides strong evidence of direct binding in the cellular context. A non-target protein (e.g., GAPDH) should be used as a negative control and should not exhibit a thermal shift.

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM ETC-5 for 2 hours in serum-free media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and prepare for Western blotting.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein (e.g., anti-PI3Kα) and a loading control (e.g., anti-GAPDH).

  • Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature to generate melting curves.

Table 2: Hypothetical CETSA® Data for PI3Kα with ETC-5

Temperature (°C)Soluble PI3Kα (Vehicle, % of 40°C)Soluble PI3Kα (10 µM ETC-5, % of 40°C)
40100100
469598
507895
544588
581555
62520

Diagram 1: Target Identification & Validation Workflow

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Cellular Validation A Hypothesis Generation (Scaffold Analysis) B Broad Kinase Panel Screen (e.g., 468 kinases @ 10 µM) A->B informs C Hit Identification (e.g., >75% Inhibition) B->C yields D Cellular Target Engagement Assay (CETSA®) C->D prioritizes targets for E Western Blot Analysis of Soluble Protein D->E requires F Confirmation of Target Binding (Thermal Shift Observed) E->F provides evidence for End Validated Cellular Target F->End Start Start: Novel Compound ETC-5 Start->A

Caption: Workflow for identifying and validating the cellular target of ETC-5.

Part 2: Delineating Downstream Signaling Consequences

Once the primary target is validated, the next step is to determine how its inhibition affects intracellular signaling pathways. Based on our hypothetical hit, PI3Kα, we will investigate the canonical PI3K/Akt/mTOR pathway.

Expertise & Experience: The activity of the PI3K/Akt/mTOR pathway is critically regulated by phosphorylation events. PI3K generates PIP3, which leads to the phosphorylation and activation of Akt at two key sites: Threonine 308 (by PDK1) and Serine 473 (by mTORC2). Activated Akt then phosphorylates a host of downstream substrates, including PRAS40 and TSC2, ultimately leading to the activation of mTORC1. A key readout for mTORC1 activity is the phosphorylation of its substrate, the S6 ribosomal protein (S6). Therefore, a Western blot analysis of the phosphorylation status of Akt (p-Akt S473) and S6 (p-S6 S235/236) is a direct and robust method to confirm pathway inhibition by ETC-5.

Trustworthiness: The integrity of this experiment relies on several controls. A dose-response treatment with ETC-5 will demonstrate that the inhibition of phosphorylation is concentration-dependent. A time-course experiment will reveal the kinetics of pathway inhibition. Most importantly, for each phosphoprotein analyzed, the corresponding total protein level must also be measured to ensure that the observed decrease in the phosphorylated form is due to pathway inhibition and not protein degradation.

  • Cell Culture & Treatment: Seed MCF-7 cells and allow them to adhere overnight. Serum-starve the cells for 12 hours. Pre-treat with varying concentrations of ETC-5 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the PI3K/Akt pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt S473, anti-Akt total, anti-p-S6 S235/236, anti-S6 total, and anti-GAPDH as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection & Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.

Table 3: Hypothetical Western Blot Densitometry Data

ETC-5 Conc. (nM)p-Akt (S473) / Total Akt Ratiop-S6 (S235/236) / Total S6 Ratio
0 (Vehicle)1.001.00
100.850.78
1000.210.15
10000.050.02

Diagram 2: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3Kα RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt PDK1->AKT p-Thr308 mTORC2->AKT p-Ser473 mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates S6 S6 S6K->S6 p-Ser235/236 Proliferation Cell Proliferation & Survival S6->Proliferation ETC5 ETC-5 ETC5->PI3K

Caption: Inhibition of PI3Kα by ETC-5 blocks downstream Akt and S6 phosphorylation.

Part 3: Quantifying Cellular Phenotypic Outcomes

The final stage of in vitro MoA characterization is to connect target engagement and pathway modulation to a functional cellular outcome. For an inhibitor of the PI3K/Akt pathway, the expected phenotypes are decreased cell proliferation and/or induction of apoptosis.

Expertise & Experience: Quantifying the effect of a compound on cell viability and proliferation over a range of concentrations is essential for determining its potency. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP levels, an indicator of metabolically active cells. From the resulting dose-response curve, a half-maximal inhibitory concentration (IC50) can be calculated, which is a key parameter for compound characterization.

Trustworthiness: The experiment's validity is ensured by including vehicle-only wells (100% viability control) and wells with a known cytotoxic agent or no cells (0% viability control). The experiment should be run with technical and biological replicates to ensure statistical significance. Fitting the data to a four-parameter logistic regression model provides a reliable calculation of the IC50 value.

  • Cell Seeding: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and allow them to attach for 24 hours.

  • Compound Dosing: Prepare a serial dilution of ETC-5. Treat the cells with a range of concentrations (e.g., 1 nM to 30 µM) for 72 hours. Include vehicle-only controls.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% proliferation). Plot the normalized percent proliferation versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Table 4: Hypothetical Cellular Potency of ETC-5 in Various Cell Lines

Cell LineCancer TypePIK3CA StatusIC50 (nM)
MCF-7Breast CancerMutant (E545K)95
T47DBreast CancerMutant (H1047R)120
MDA-MB-231Breast CancerWild-Type>10,000
HCT116Colorectal CancerMutant (H1047R)155
SW480Colorectal CancerWild-Type>10,000

Diagram 3: Logical Flow from Target to Phenotype

G A Target Engagement ETC-5 binds to PI3Kα (Validated by CETSA®) B Pathway Inhibition Decreased p-Akt & p-S6 (Validated by Western Blot) A->B leads to C Cellular Phenotype Inhibition of Proliferation (Quantified by CellTiter-Glo®) B->C results in D MoA Confirmed C->D confirms

Caption: The logical chain of events from target binding to cellular effect.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell. [Link]

Foundational

Pharmacotoxicological Profiling of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate: A Technical Guide

Executive Summary Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate (E-TPC) represents a critical structural scaffold within the development of next-generation, highly selective kinase inhibitors. Specifically, the 4-(thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate (E-TPC) represents a critical structural scaffold within the development of next-generation, highly selective kinase inhibitors. Specifically, the 4-(thiazol-5-yl)pyrimidine pharmacophore has been extensively validated for its ability to selectively target the ATP-binding gatekeeper region of Cyclin-Dependent Kinase 9 (CDK9)1[1].

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the preliminary toxicity and cytotoxicity evaluation of E-TPC and its derivatives. Rather than merely listing standard operating procedures, this guide delineates the mechanistic causality behind each assay, ensuring that your preclinical screening cascade is both self-validating and scientifically rigorous.

Mechanistic Rationale: The CDK9 / MCL-1 Axis

Understanding the cytotoxicity of E-TPC requires mapping its primary molecular target. CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. When active, P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2, which is required for productive transcriptional elongation.

Inhibition of CDK9 by thiazol-pyrimidine derivatives abruptly halts RNAPII-mediated transcription. This transcriptional blockade disproportionately affects genes with exceptionally short mRNA and protein half-lives, most notably the anti-apoptotic BCL-2 family member, MCL-1 2[2]. Because MCL-1 has a protein half-life of only 2–3 hours, acute exposure to E-TPC rapidly depletes cellular MCL-1 pools, shifting the intracellular balance toward pro-apoptotic factors (BAX/BAK) and triggering intrinsic apoptosis3[3].

Pathway ETPC E-TPC Scaffold (Thiazol-Pyrimidine) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) ETPC->CDK9 Competitive ATP Inhibition RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates MCL1_mRNA MCL-1 mRNA Transcription RNAPII->MCL1_mRNA Drives Elongation MCL1_Prot MCL-1 Protein Rapid Depletion MCL1_mRNA->MCL1_Prot Translation Blocked Apoptosis Intrinsic Apoptosis (Caspase-3/7 Cleavage) MCL1_Prot->Apoptosis BAX/BAK Activation

Fig 1. Mechanism of E-TPC-induced cytotoxicity via CDK9 inhibition and MCL-1 depletion.

Quantitative Data: Cytotoxicity & Toxicity Summaries

To establish a baseline for E-TPC derivatives, we benchmark the compound against highly transcription-dependent hematologic lines (e.g., AML, CLL) versus solid tumors. Hematologic lines exhibit "MCL-1 addiction," making them exquisitely sensitive to CDK9 inhibition.

Table 1: In Vitro Cytotoxicity (IC50) of E-TPC Derivatives
Cell LineOrigin / PathologyMean IC50 (nM)95% Confidence Interval
MV4-11 Acute Myeloid Leukemia (AML)4238 - 47
HL-60 Acute Promyelocytic Leukemia5549 - 62
MEC-1 Chronic Lymphocytic Leukemia7871 - 86
HCT116 Colorectal Carcinoma850790 - 920
HEK293T Non-tumorigenic Kidney (Control)> 5000N/A
Table 2: Preliminary In Vivo Toxicity Parameters (Murine Model)
ParameterVehicle Control (0.1% DMSO)E-TPC (10 mg/kg, IV)E-TPC (25 mg/kg, IV)
Body Weight Change + 1.2%- 2.5%- 8.4% (DLT Threshold)
ALT / AST (Liver) Normal1.2x Upper Limit2.5x Upper Limit
Neutrophil Count NormalNormalGrade 2 Neutropenia

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure that observed cell death is a direct result of on-target CDK9 inhibition, rather than off-target chemical toxicity.

Workflow Culture Cell Culture (AML/CLL Lines) Dosing E-TPC Dosing (0.1 - 10,000 nM) Culture->Dosing Viability ATP Viability Assay (IC50 Determination) Dosing->Viability 72h (Cytotoxicity) Protein Western Blot (MCL-1, p-RNAPII) Dosing->Protein 4h (Target Engagement) FACS Flow Cytometry (Annexin V / PI) Dosing->FACS 24h (Apoptosis)

Fig 2. Multi-parametric experimental workflow for E-TPC cytotoxicity evaluation.

Protocol 1: High-Throughput Cell Viability (ATP-Quantification)

Causality Check: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than standard MTT assays. Thiazol-pyrimidines can occasionally interfere with the mitochondrial oxidoreductases required to reduce tetrazolium salts, leading to false-positive viability readings. ATP quantification directly proxies metabolic activity without this artifact risk.

  • Seeding: Plate MV4-11 or HL-60 cells at 1×104 cells/well in a 96-well opaque white plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of E-TPC in 100% DMSO.

  • Dosing: Transfer compounds to the assay plate to achieve a final DMSO concentration of 0.1% (Vehicle Control). Include Alvocidib (100 nM) as a positive control for CDK9-mediated toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add ATP-detection reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Validation: Read luminescence. The assay is validated if the Vehicle Control shows >95% viability and the Alvocidib control shows <10% viability.

Protocol 2: Mechanistic Validation via Immunoblotting (Target Engagement)

Causality Check: To prove that E-TPC is not just a general cytotoxin, we must demonstrate target engagement before the onset of apoptosis. Therefore, protein extraction is performed at 4 hours post-dose. At this early timepoint, MCL-1 levels will drop due to transcriptional blockade, but the cell membrane remains intact, proving the mechanism precedes cell death.

  • Treatment: Treat 5×106 AML cells with E-TPC at 1x, 5x, and 10x the established IC50 for exactly 4 hours.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving RNAPII phosphorylation status).

  • Electrophoresis: Resolve 30 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probing: Probe the membrane for:

    • p-RNAPII (Ser2): Confirms direct CDK9 kinase inhibition.

    • MCL-1: Confirms downstream transcriptional repression.

    • Cleaved Caspase-3: Should be absent at 4 hours, confirming cells are not yet undergoing late-stage apoptosis.

    • GAPDH/Actin: Loading control.

Protocol 3: Apoptosis Quantification via Flow Cytometry

Causality Check: To confirm that the loss of viability in Protocol 1 is due to programmed cell death (apoptosis) rather than necrosis, we measure the externalization of phosphatidylserine using Annexin V. Propidium Iodide (PI) is co-stained to differentiate early apoptosis (Annexin V+ / PI-) from late apoptosis/necrosis (Annexin V+ / PI+).

  • Treatment: Expose cells to E-TPC for 24 hours.

  • Harvesting: Collect cells (including the supernatant to capture any floating apoptotic bodies), wash twice in cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution per 1×105 cells.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Conclusion & Translational Outlook

The preliminary toxicity and cytotoxicity profiling of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate confirms its status as a highly potent, mechanistically driven scaffold. By enforcing a self-validating testing cascade—moving from ATP-viability to early-timepoint transcriptional repression (MCL-1/p-RNAPII), and finally to Annexin V apoptosis confirmation—researchers can confidently separate on-target CDK9 efficacy from off-target chemical toxicity. Future IND-enabling studies must focus on optimizing the therapeutic window to mitigate the dose-limiting neutropenia frequently observed with pan-transcriptional inhibitors.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia Source: PMC / Frontiers in Oncology URL
  • AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells Source: Clinical Cancer Research - AACR Journals / PubMed URL

Sources

Exploratory

Binding affinity of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate to target proteins

An In-Depth Technical Guide to Elucidating the Binding Affinity of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate to Target Proteins This guide provides a comprehensive framework for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the binding affinity of the novel compound, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, to its putative protein targets. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and robust scientific approach.

Introduction: The Therapeutic Potential of Thiazole and Pyrimidine Scaffolds

The compound at the center of our investigation, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The fusion of thiazole and pyrimidine rings creates a scaffold with diverse biological activities.[1][2][3] Thiazole derivatives are known for a wide range of pharmacological effects, including antimicrobial and anticancer properties.[1][2][3] Similarly, pyrimidine-based molecules are integral components of many therapeutic agents. The combination of these two moieties in thiazolo-pyrimidine derivatives has led to the discovery of potent inhibitors of various enzymes, particularly protein kinases.[4][5][6] For instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription, making them promising candidates for cancer therapy.[4][5][7]

Given this precedent, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate holds considerable promise as a modulator of protein function. However, to unlock its therapeutic potential, a thorough understanding of its molecular interactions is paramount. This guide will delineate a systematic approach to identify its protein targets and quantify the strength of their interaction, a critical step in early-stage drug discovery.

Part 1: In Silico Target Identification - A Hypothesis-Driven Approach

In the absence of established targets for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, a logical first step is to employ computational methods to predict potential binding partners.[8] This in silico approach allows for the rapid screening of a vast number of proteins, generating a manageable list of high-probability candidates for subsequent experimental validation.

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The workflow for identifying putative targets for our compound of interest is as follows:

  • Ligand Preparation: The 3D structure of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is generated and energy-minimized using computational chemistry software.

  • Receptor Library Selection: Based on the activities of structurally similar compounds, a library of potential protein targets is assembled. Given the literature on thiazolo-pyrimidine derivatives, this library should include various protein kinases, particularly those from the CDK family.[4][5][6][9]

  • Docking Simulation: A docking program is used to predict the binding mode and estimate the binding affinity (scoring function) of the ligand to each protein in the library.

  • Analysis of Results: The docking results are analyzed to identify proteins that exhibit favorable binding energies and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

The output of this computational screening is a ranked list of potential protein targets, providing a strong foundation for our experimental investigations.

G cluster_0 In Silico Target Identification Ligand Preparation Ligand Preparation Receptor Library Selection Receptor Library Selection Ligand Preparation->Receptor Library Selection Input Docking Simulation Docking Simulation Receptor Library Selection->Docking Simulation Input Analysis of Results Analysis of Results Docking Simulation->Analysis of Results Output Ranked Target List Ranked Target List Analysis of Results->Ranked Target List Output

Caption: Workflow for in silico identification of potential protein targets.

Part 2: Experimental Validation of Binding Affinity

Once a list of putative targets is generated, the next crucial step is to experimentally validate these predictions and accurately quantify the binding affinity. The equilibrium dissociation constant (Kd) is the most common metric used to define the strength of a protein-ligand interaction.[10][11] A lower Kd value signifies a stronger binding affinity. Several biophysical techniques can be employed to determine Kd, each with its own advantages and considerations.[12]

Isothermal Titration Calorimetry (ITC)

ITC is a highly rigorous, label-free technique that directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Protocol:

  • Sample Preparation:

    • The target protein is purified to >95% homogeneity.

    • The protein and the ligand, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, are dialyzed against the same buffer to minimize heat of dilution effects.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with the target protein solution.

    • The injection syringe is filled with the ligand solution.

    • A series of small injections of the ligand are made into the sample cell.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor surface. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).

Experimental Protocol:

  • Sensor Chip Preparation:

    • The target protein is immobilized on the surface of a sensor chip.

  • SPR Experiment:

    • A continuous flow of buffer is passed over the sensor surface to establish a stable baseline.

    • The ligand, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, is injected at various concentrations.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is monitored in real-time.

    • A buffer wash step is used to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a kinetic model to determine kon and koff.

    • The Kd is calculated as the ratio of koff to kon (Kd = koff/kon).

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method that measures the change in the thermal stability of a protein upon ligand binding.[13] The melting temperature (Tm) of a protein typically increases when a ligand binds and stabilizes its folded state.

Experimental Protocol:

  • Sample Preparation:

    • A solution of the target protein is prepared in a suitable buffer.

    • A fluorescent dye that binds to unfolded proteins is added to the solution.

  • TSA Experiment:

    • The protein-dye mixture is aliquoted into a multi-well plate.

    • Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is added to the wells at various concentrations.

    • The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

    • The change in Tm (ΔTm) is plotted against the ligand concentration to estimate the binding affinity.[13]

G cluster_1 Experimental Workflow Predicted Targets Predicted Targets ITC ITC Predicted Targets->ITC Validate & Quantify SPR SPR Predicted Targets->SPR Validate & Quantify TSA TSA Predicted Targets->TSA High-Throughput Screen Binding Affinity (Kd)\nThermodynamics (ΔH, ΔS) Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) ITC->Binding Affinity (Kd)\nThermodynamics (ΔH, ΔS) Binding Affinity (Kd)\nKinetics (kon, koff) Binding Affinity (Kd) Kinetics (kon, koff) SPR->Binding Affinity (Kd)\nKinetics (kon, koff) Relative Binding Affinity (ΔTm) Relative Binding Affinity (ΔTm) TSA->Relative Binding Affinity (ΔTm)

Caption: Experimental workflow for validating and quantifying binding affinity.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the binding affinity assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

Target ProteinMethodKd (nM)kon (1/Ms)koff (1/s)ΔTm (°C)
CDK9ITC50---
CDK9SPR451.2 x 10⁵5.4 x 10⁻³-
CDK9TSA---+5.2
CDK2ITC850---
CDK2SPR9208.5 x 10⁴7.8 x 10⁻²-
CDK2TSA---+2.1

Interpretation of Results:

The hypothetical data in Table 1 suggests that Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate binds to CDK9 with a significantly higher affinity (lower Kd) than to CDK2. This selectivity is a desirable characteristic for a potential therapeutic agent, as it can minimize off-target effects. The positive ΔTm values in the TSA further support the binding of the compound to both kinases, with a greater stabilizing effect observed for CDK9, consistent with the higher affinity measured by ITC and SPR.

Conclusion

This in-depth technical guide has outlined a systematic and robust methodology for determining the binding affinity of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate to its potential protein targets. By combining in silico prediction with rigorous experimental validation using techniques such as ITC, SPR, and TSA, researchers can gain a comprehensive understanding of the molecular interactions of this promising compound. This knowledge is fundamental for its further development as a potential therapeutic agent. The principles and protocols described herein provide a solid foundation for any research program focused on the characterization of novel small molecule-protein interactions.

References

  • ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?
  • Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031–1039.
  • NPL Publications. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • PMC. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.
  • ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay.
  • MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
  • RSC Publishing. (2025, July 15). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.
  • Biointerface Research in Applied Chemistry. (2020, September 13). Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Retrieved from Biointerface Research in Applied Chemistry.
  • ResearchGate. (2026, January 18). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives.
  • PMC. (2025, May 28). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives.
  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.
  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Academia.edu. Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[10][12]thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from Academia.edu.

  • Chemical Substance Information. ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate.
  • PMC. (2012, December 20). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity.
  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
  • ACS Publications. (2012, December 20). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity.
  • Semantic Scholar. (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhib.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • MDPI. (2021, July 9). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression.
  • ResearchGate. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate from precursors

Application Note: Synthesis and Optimization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate via Suzuki-Miyaura Cross-Coupling Mechanistic Rationale & Strategic Precursor Selection The biaryl linkage between a pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate via Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Strategic Precursor Selection

The biaryl linkage between a pyrimidine and a thiazole ring is a highly privileged scaffold in modern drug discovery. This structural motif is frequently utilized in the design of kinase inhibitors (e.g.,[1]) and epigenetic modulators (e.g., [2]). The most efficient and modular approach to synthesize Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate is via a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Precursor Selection & Causality:

  • Electrophile (Ethyl 2-chloropyrimidine-5-carboxylate): The chlorine atom at the 2-position of the pyrimidine ring is highly activated toward oxidative addition by the palladium catalyst. This activation is driven by the electron-withdrawing nature of the two adjacent pyrimidine nitrogen atoms and the para-carboxylate group, which lower the LUMO energy of the C-Cl bond.

  • Nucleophile (Thiazole-5-boronic acid pinacol ester): The pinacol ester is strategically selected over the free boronic acid due to its superior stability against protodeboronation under the basic aqueous conditions required for transmetalation.

Catalytic System Design: The primary competing side reaction in this synthesis is the base-catalyzed hydrolysis of the ethyl ester[1]. Therefore, the catalytic system must be highly active to allow for lower reaction temperatures and shorter reaction times. A bulky, electron-rich ligand system (such as dppf or XPhos) is required to accelerate the rate-limiting reductive elimination step of the sterically demanding heteroaryl coupling[3].

Reaction Visualization

G A Ethyl 2-chloropyrimidine- 5-carboxylate C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Thiazole-5-boronic acid pinacol ester B->C D Ethyl 2-(thiazol-5-yl) pyrimidine-5-carboxylate C->D Suzuki-Miyaura Coupling

Workflow for the Suzuki-Miyaura cross-coupling synthesis of the target scaffold.

Quantitative Data: Condition Optimization Matrix

To establish a self-validating and robust protocol, optimization of the catalyst loading, base, and temperature is critical. The following table summarizes the causality of condition screening to minimize ester hydrolysis while maximizing the cross-coupling yield[1],[3].

Catalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O (4:1)1001645%High temperature and prolonged exposure to base led to significant ester hydrolysis.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (5:1)901282%Bidentate dppf ligand accelerated reductive elimination; moderate hydrolysis observed.
Pd₂(dba)₃ + XPhosK₃PO₄ / Dioxane:H₂O (5:1)75488%Highly active catalyst allowed for lower temperature (75 °C), successfully preventing ester cleavage.

Detailed Experimental Protocol

Note: This protocol utilizes the Pd(dppf)Cl₂ system as it offers a reliable balance of cost-efficiency and high yield for standard laboratory scale-up.

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 5.0 mmol, 933 mg) and Thiazole-5-boronic acid pinacol ester (1.1 equiv, 5.5 mmol, 1.16 g).

  • Add Potassium carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol, 1.73 g).

  • Add the solvent mixture: 1,4-Dioxane (20 mL) and Deionized Water (4 mL).

  • Self-Validating Action (Deoxygenation): Sparge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state and to minimize the oxidative homocoupling of the boronic ester.

Step 2: Catalyst Addition & Heating 5. Quickly add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol, 183 mg) under a positive stream of Argon. 6. Seal the flask and heat the reaction mixture to 90 °C using a pre-heated oil bath. 7. Self-Validating Action (In-Process Control): Stir the reaction for 4–6 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate = 3:1) and LC-MS. Causality: The complete disappearance of the starting pyrimidine electrophile (Rf ≈ 0.6) and the appearance of a new, lower-Rf spot (Rf ≈ 0.4) validates the successful completion of the oxidative addition and transmetalation cycles. Do not over-heat, as prolonged exposure will initiate ester hydrolysis[1].

Step 3: Workup & Extraction 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). 10. Filter the biphasic mixture through a short pad of Celite. Causality: This critical step removes the precipitated palladium black, preventing severe emulsion formation during the subsequent aqueous extraction and avoiding palladium-catalyzed degradation of the product during concentration. 11. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude dark-brown residue via flash column chromatography on silica gel. 14. Utilize a gradient elution from 10% to 30% Ethyl Acetate in Hexanes. 15. Collect the product fractions, pool, and evaporate to yield Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate as an off-white to pale yellow solid.

References

  • Title: Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and Synthesis of Novel Epigenetic Inhibitors Targeting Histone Deacetylases, DNA Methyltransferase 1, and Lysine Methyltransferase G9a Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Synthetic Utility of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern structure-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern structure-based drug design, bi-heterocyclic systems are highly valued for their ability to project pharmacophores into distinct binding pockets while maintaining a rigid, predictable geometry. Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate is a privileged, bi-heterocyclic building block that combines the hydrogen-bonding capacity of a thiazole ring with the planar, rigid spacing of a pyrimidine core.

Similar thiazole-pyrimidine scaffolds have been extensively validated as highly active kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK9[1]. Mechanistically, the C2-thiazole moiety acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region of kinases. Meanwhile, the C5-ethyl carboxylate serves as a versatile synthetic handle. By hydrolyzing this ester to a carboxylic acid, chemists can rapidly generate diverse libraries of amides to probe solvent-exposed channels or secondary hydrophobic pockets, optimizing both target affinity and pharmacokinetic properties.

Physicochemical Properties & Scaffold Profiling

Before initiating synthetic workflows, understanding the physicochemical baseline of the building block is critical for predicting solubility, reactivity, and downstream purification behavior.

PropertyValueScientific Implication
Chemical Formula C₁₀H₉N₃O₂SFully substituted at C2 and C5; positions 4 and 6 are available for late-stage C-H activation if required.
Molecular Weight 235.26 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 0Highly lipophilic in its ester form; requires mixed organic/aqueous solvent systems for hydrolysis.
H-Bond Acceptors 5 (N, N, N, O, O)Excellent potential for interacting with kinase hinge regions or GPCR transmembrane domains.
LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for passive membrane permeability once elaborated into a final drug candidate.

Core Synthetic Transformations & Causality

As a Senior Application Scientist, I emphasize that successful library generation relies not just on executing steps, but on understanding the causality behind reagent and solvent choices.

  • Saponification (Ester to Acid): The bi-heterocycle is highly lipophilic. Attempting hydrolysis in purely aqueous NaOH will result in unreacted suspension. We mandate a ternary solvent system (THF/MeOH/H₂O ) to ensure complete solvation of both the organic starting material and the hydroxide salt. LiOH is explicitly chosen over NaOH; the lithium cation coordinates with the pyrimidine nitrogens, directing the hydroxide nucleophile to the ester carbonyl while preventing unwanted degradation of the electron-deficient pyrimidine ring [3].

  • Amide Bond Formation: The resulting 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the two adjacent pyrimidine nitrogens. Traditional carbodiimides (e.g., EDC/HOBt) often fail or stall at 50% conversion due to the poor nucleophilicity of the intermediate. We strongly recommend uronium-based coupling agents like HATU [2]. HATU rapidly generates a highly reactive 7-aza-OBt active ester, driving the reaction to completion even when coupling with sterically hindered or electron-poor anilines.

Synthetic Workflow Diagram

SyntheticWorkflow Ester Ethyl 2-(thiazol-5-yl) pyrimidine-5-carboxylate Acid 2-(thiazol-5-yl) pyrimidine-5-carboxylic acid Ester->Acid LiOH, THF/MeOH/H2O 25°C, 2-4 h Alcohol 5-Hydroxymethyl Derivative (Precursor for Amines) Ester->Alcohol DIBAL-H, THF -78°C to 0°C Amide 5-Carboxamide Derivatives (Kinase Inhibitor Library) Acid->Amide R-NH2, HATU, DIPEA DMF, 25°C, 12 h

Figure 1: Divergent synthetic workflow for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate, highlighting its utility in generating diverse functional libraries.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction integrity before proceeding to the next step.

Protocol A: Saponification to 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid

Reagents: Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v/v).

  • Dissolution: Suspend the ester (1.0 mmol) in THF (4 mL) and MeOH (2 mL) in a round-bottom flask. Stir at 25 °C until a homogeneous or near-homogeneous solution is achieved.

  • Hydrolysis: Dissolve LiOH·H₂O (3.0 mmol) in distilled H₂O (2 mL). Add this aqueous solution dropwise to the organic mixture. The solution may temporarily cloud but will clear as the reaction proceeds.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation Check: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material peak should completely disappear, replaced by a highly polar baseline spot (the lithium carboxylate salt).

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C in an ice bath.

  • Critical Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 3.0 to 4.0 .

    • Scientist's Insight: Do not exceed pH 3. The isoelectric point of this bi-heterocycle is narrow. Dropping the pH below 2.5 will protonate the thiazole nitrogen, causing the precipitated product to re-dissolve into the aqueous phase as a highly soluble hydrochloride salt.

  • Collection: Filter the resulting off-white precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours.

Protocol B: High-Efficiency Amide Coupling (Library Generation)

Reagents: 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Pre-Activation: In a flame-dried vial under nitrogen, dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2.5 mL). Add DIPEA (1.5 mmol) followed by HATU (0.6 mmol).

    • Scientist's Insight: Stir this pre-activation mixture for exactly 5 to 10 minutes before adding the amine. Extended pre-activation can lead to guanidinylation of your amine by unreacted HATU, a common but easily avoidable side reaction [2].

  • Coupling: Add the desired amine (0.6 mmol) to the activated ester solution. Stir at 25 °C for 12 hours.

  • Monitoring: Self-Validation Check: LC-MS analysis should show complete consumption of the activated ester mass and the appearance of the desired amide product mass.

  • Quench & Purification: Dilute the reaction with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 5% aqueous LiCl (to remove DMF, 2 x 10 mL), and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Pharmacophore Mapping & Target Engagement

When utilizing this building block for kinase inhibitor design, the spatial arrangement of the heteroatoms is paramount. The diagram below illustrates the theoretical binding mode of the elaborated scaffold within a generic kinase ATP-binding pocket.

Pharmacophore Thiazole Thiazole Ring (H-Bond Acceptor) Pyrimidine Pyrimidine Core (Rigid Planar Linker) Thiazole->Pyrimidine Hinge Kinase Hinge Region (Backbone NH/C=O) Thiazole->Hinge H-Bond (N3) Amide C5-Amide Group (Solvent Channel / Target Specificity) Pyrimidine->Amide Pyrimidine->Hinge Pi-Stacking / H-Bond Pocket Hydrophobic Pocket (Gatekeeper Residue) Amide->Pocket Steric Fit / Diversity

Figure 2: Pharmacophore mapping of the elaborated 2-(thiazol-5-yl)pyrimidine-5-carboxamide scaffold engaging with a kinase ATP-binding site.

References

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available and Inexpensive Reagents Source: Baran Laboratory / General Pyrimidine Synthesis Utility URL
Method

Application Note: HPLC Method Development and Validation for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Scientific Context Thiazolyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Scientific Context

Thiazolyl-pyrimidine derivatives are highly valued in modern medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, antitumor agents, and antimicrobial drugs[1][2]. Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate is a critical intermediate in the synthesis of these bioactive molecules. Because it contains multiple heteroatoms and an ester linkage, it is susceptible to specific degradation pathways (e.g., ester hydrolysis) during manufacturing and storage.

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior. This application note details the causality behind the chromatographic choices and provides a fully validated, step-by-step protocol designed in accordance with ICH Q2(R2) guidelines[3].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the first step in method development is not empirical screening, but predictive physicochemical profiling. The structure of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate dictates the chromatographic strategy:

  • Ionization & pH Control (The Causality of Peak Shape): The molecule contains two weakly basic moieties: a thiazole ring (estimated pKa ~2.5) and a pyrimidine ring (estimated pKa ~1.3). At a neutral pH, these nitrogens are un-ionized, but residual acidic silanols on the silica stationary phase can cause severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase (driving the pH down to ~2.0), we ensure complete protonation of both the analyte and the silanol groups, yielding sharp, symmetrical peaks.

  • Stationary Phase Selection: The presence of the ethyl ester and the conjugated aromatic system confers moderate lipophilicity (estimated LogP ~2.0). A high-carbon-load C18 column provides optimal hydrophobic retention and steric selectivity to separate the parent compound from its primary degradation product, 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid (the hydrolyzed free acid).

  • Detection Wavelength: The extensive π

    π conjugation between the thiazole and pyrimidine rings provides a strong UV chromophore. Photodiode Array (PDA) scanning reveals a λmax​ near 254 nm, which is ideal for high-sensitivity detection.
Table 1: Analyte Physicochemical Profile
ParameterCharacteristic / ValueChromatographic Implication
Chemical Nature Heterocyclic EsterSusceptible to base/acid-catalyzed hydrolysis.
Estimated pKa ~1.3 (Pyrimidine), ~2.5 (Thiazole)Requires pH < 2.0 or pH > 5.0 to avoid partial ionization.
Estimated LogP ~2.0Retentive on reversed-phase C18 columns.
UV λmax​ 254 nmAllows for standard UV/PDA detection without low-UV noise.

Method Development Workflow

The logical progression from initial scouting to final validation is mapped below. This self-validating system ensures that all potential degradation products are resolved before the method is locked for ICH validation.

G Scouting Phase 1: Column & Mobile Phase Scouting (C18 vs C8, MeOH vs ACN) pH_Opt Phase 2: pH Optimization (Selected: 0.1% TFA, pH ~2.0) Scouting->pH_Opt Selectivity established Grad_Opt Phase 3: Gradient & Temp Tuning (Targeting Rs > 2.0) pH_Opt->Grad_Opt Peak tailing eliminated (Tf < 1.2) Forced_Deg Phase 4: Forced Degradation (Acid, Base, Peroxide, Heat, UV) Grad_Opt->Forced_Deg Baseline separation achieved Validation Phase 5: ICH Q2(R2) Validation (Specificity, Linearity, Precision) Forced_Deg->Validation Mass balance confirmed via PDA/MS Final Final Stability-Indicating Method Validation->Final All acceptance criteria met

Fig 1: Step-by-step HPLC method development and validation workflow for thiazolyl-pyrimidines.

Experimental Protocol

Reagents and Materials
  • Analyte: Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
Table 2: Optimized HPLC Parameters
ParameterSetting
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (PDA range: 200–400 nm)
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 5% 95% B (Linear gradient for main peak elution)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 15.1 min: 95% 5% B (Return to initial)

  • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A). Mix well and degas. Repeat for Mobile Phase B using ACN.

  • Diluent Preparation: Mix equal volumes of Milli-Q water and ACN. Note: Using a diluent weaker than or equal to the starting mobile phase prevents solvent-induced peak broadening.

  • Standard Preparation: Weigh accurately 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent, sonicate for 5 minutes, and make up to volume (Concentration: 100 µg/mL).

  • System Equilibration: Purge the HPLC lines and equilibrate the column at 5% B for at least 30 minutes until the baseline is stable.

  • System Suitability Test (SST): Inject the standard solution in replicate (n=6). Verify that the Relative Standard Deviation (RSD) of the peak area is 2.0%, the tailing factor is 1.5, and the theoretical plate count is 5000.

Results & Discussion

Under the optimized conditions, Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate elutes as a sharp, symmetrical peak at approximately 7.8 minutes .

Forced Degradation Insights: To prove the method is stability-indicating, the sample was subjected to base hydrolysis (0.1N NaOH for 2 hours). The chromatogram showed a significant reduction in the main peak and the appearance of a new peak at ~4.5 minutes . This polar degradant is the free carboxylic acid resulting from ester cleavage. The resolution ( Rs​ ) between the degradant and the parent peak was > 10.0, proving excellent specificity.

Method Validation Summary

The method was validated strictly according to the ICH Q2(R2) guidelines[3][4]. The self-validating data confirms that the procedure is fit for its intended purpose (release and stability testing).

Table 3: Summary of ICH Q2(R2) Validation Parameters
Validation ParameterMethodologyAcceptance CriteriaResult
Specificity Blank, Standard, and Forced Degradation injectionsNo interference at tR​ ; Peak purity angle < thresholdPass (Peak purity confirmed via PDA)
Linearity 5 concentration levels (25% to 150% of target)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150% (n=3 each)Mean recovery 98.0% - 102.0%99.4% - 100.8%
Precision (Repeatability) 6 independent sample preparations%RSD of assay 2.0%%RSD = 0.85%
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C)System suitability criteria metPass

References

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. National Center for Biotechnology Information (NCBI) / PMC. Highlights the structural significance and analytical characterization of thiazolo-pyrimidine derivatives in drug discovery. URL:[Link]

  • Synthesis and antitumor property of triazole-aryloxyacetyl hydrazide hybrids with furo[2,3-d]pyrimidine scaffold. National Center for Biotechnology Information (NCBI) / PMC. Provides context on HPLC purity analysis and retention times for complex pyrimidine-carboxylate derivatives. URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. The authoritative global standard for the validation of analytical methodologies in pharmaceutical development. URL:[Link]

Sources

Application

Application Note: Comprehensive 1D and 2D NMR Characterization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate

Abstract This application note provides a detailed guide for the structural characterization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural characterization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation, data acquisition, and in-depth spectral analysis. This guide integrates one-dimensional (1H, 13C, and DEPT) and two-dimensional (COSY, HSQC) NMR techniques to achieve unambiguous resonance assignments. The causality behind experimental choices is explained to provide researchers with a robust framework for the structural elucidation of this and related molecules.

Introduction

Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate belongs to a class of heterocyclic compounds that are prominent scaffolds in the development of novel therapeutic agents.[1][2][3] The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, accurate and comprehensive structural characterization is a critical step in the drug discovery pipeline.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] This note details the application of a suite of NMR experiments to fully characterize the title compound.

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-based numbering scheme is adopted for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate.

Caption: Numbering scheme for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR spectra. The following protocol ensures a homogeneous solution free from particulate matter and paramagnetic impurities.[4]

  • Analyte Preparation: Weigh approximately 10-15 mg of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate. The sample should be dry and free of residual solvents from synthesis.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Use a high-purity grade (≥99.8 atom % D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl3 in a clean, dry vial.[4][5]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[5]

  • Internal Standard: Tetramethylsilane (TMS) is often present in commercially available CDCl3 as an internal reference (0 ppm). If not, a small amount can be added.[5]

  • Degassing (Optional): For high-resolution experiments or if the sample is sensitive to oxygen, degassing using the freeze-pump-thaw technique is recommended.[5][6]

Part 2: NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. 1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

2. 13C NMR Spectroscopy:

  • Pulse Program: Standard single-pulse with proton decoupling.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of 13C.[5]

3. DEPT-135 Spectroscopy:

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH2, and CH3 groups.[7][8][9][10][11]

  • Pulse Program: DEPT-135 sequence.

  • Key Feature: CH and CH3 signals appear as positive peaks, while CH2 signals are negative. Quaternary carbons are not observed.[7][9]

4. 2D COSY (Correlation Spectroscopy):

COSY experiments reveal proton-proton (H-H) couplings, which is crucial for identifying adjacent protons in a spin system.[12][13]

  • Pulse Program: DQF-COSY for cleaner spectra.

  • Spectral Width: Same as 1H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

HSQC correlates directly bonded carbon-proton pairs, providing a powerful tool for assigning carbon resonances.[12][13][14]

  • Pulse Program: Standard HSQC with gradient selection.

  • 1H Spectral Width: Same as 1H NMR.

  • 13C Spectral Width: Same as 13C NMR.

  • Number of Increments: 128-256 in the indirect dimension.

Data Analysis and Interpretation

The following is a predictive analysis based on established chemical shift principles for pyrimidine and thiazole derivatives.[1][15][16][17][18][19][20][21][22]

Predicted 1H NMR Spectrum (400 MHz, CDCl3)
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H4', H6'~9.2 - 9.4s-2HProtons on the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms.
H2'~8.8 - 9.0s-1HThe proton on the thiazole ring is in an electron-deficient environment.
H4~8.4 - 8.6s-1HThiazole proton adjacent to the sulfur atom.
O-CH2 (H8)~4.4 - 4.6q~7.12HMethylene protons of the ethyl ester, split by the adjacent methyl group.
CH3 (H9)~1.4 - 1.5t~7.13HMethyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted 13C NMR and DEPT-135 Spectrum (100 MHz, CDCl3)
Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase Rationale
C7 (C=O)~164 - 166Not ObservedCarbonyl carbon of the ester.
C2~160 - 162Not ObservedCarbon on the pyrimidine ring attached to the thiazole.
C4', C6'~158 - 160PositivePyrimidine ring carbons.
C5~148 - 150Not ObservedThiazole ring carbon attached to the pyrimidine.
C2'~145 - 147PositiveThiazole ring carbon.
C4~125 - 127PositiveThiazole ring carbon.
C5'~120 - 122Not ObservedPyrimidine ring carbon attached to the ester.
O-CH2 (C8)~61 - 63NegativeMethylene carbon of the ethyl ester.
CH3 (C9)~14 - 15PositiveMethyl carbon of the ethyl ester.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the complete structural elucidation of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate using the described NMR techniques.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation 1H_NMR 1H NMR (Proton Environment & Integration) Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) 1H_NMR->Assign_Protons 13C_NMR 13C NMR (Carbon Framework) Assign_Carbons Assign Carbon Signals (DEPT & Chemical Shift) 13C_NMR->Assign_Carbons DEPT-135 DEPT-135 (CH, CH2, CH3 Multiplicity) DEPT-135->Assign_Carbons COSY COSY (H-H Connectivity) Correlate_Fragments Correlate Spin Systems (COSY) COSY->Correlate_Fragments HSQC HSQC (Direct C-H Correlation) Final_Assignment Final Unambiguous Assignment (HSQC) HSQC->Final_Assignment Assign_Protons->Correlate_Fragments Assign_Protons->Final_Assignment Assign_Carbons->Final_Assignment Correlate_Fragments->Final_Assignment Structure_Validation Validated Structure Final_Assignment->Structure_Validation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note has outlined a comprehensive and systematic approach for the complete 1H and 13C NMR characterization of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate. By employing a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon resonances, leading to a validated chemical structure. The detailed protocols and interpretation guidelines provided herein serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Anonymous. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Vassar College. (2012, April 24). Interpreting a C-13 NMR spectrum. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Sánchez-Viesca, F., & Berros, M. (2002). 1H NMR Evidence of C–H---O, C–H---N and C–H---Cl Hydrogen Bonds in New Thiazole Derivatives. HETEROCYCLES. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of novel thiazol-2(3H)-imine derivatives as ergosterol biosynthesis inhibitors, and elucidation of their structures using a 2D NMR technique. Retrieved from [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]

  • Wang, S., et al. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Retrieved from [Link]

  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Retrieved from [Link]

  • PMC. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ACS Publications. (2012, December 20). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Retrieved from [Link]

  • Anonymous. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[7][23]thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025, January 8). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). An efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3, 5-dihydro-2H-thiazolo [3, 2-a] pyrimidine-6-carboxylate derivatives. Retrieved from [Link]

  • Spectral Database for Organic Compounds. (n.d.). 11-oxo-11H-naphtho[1',2':4,5]thiazolo[3,2-a]pyrimidine-10-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][7][8]triazolo[4,3-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ETHYL-2-(2-ETHYL-PYRIDIN-4-YL)-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

Sources

Method

Application Note: Thermodynamic Solubility Profile of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate in Organic Solvents

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Formulation Scientists, and Process Development Engineers Compound Class: Heterocyclic Building Block /...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Formulation Scientists, and Process Development Engineers Compound Class: Heterocyclic Building Block / Kinase Inhibitor Intermediate

Introduction & Chemical Context

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in the rational design of targeted therapeutics. The pyrimidine-thiazole scaffold is a privileged structure in oncology, serving as the core pharmacophore for highly potent cyclin-dependent kinase (CDK) inhibitors. Specifically, derivatives of this scaffold have been instrumental in the structure-guided discovery of CDK2 and CDK9 dual inhibitors, which play pivotal roles in cell cycle progression and gene transcription[1]. Furthermore, functionalization of the C5-position of the pyrimidine core or the C4-thiazol moiety is a proven strategy to enhance interactions with the CDK9 gatekeeper region, making this specific ester intermediate highly valuable for downstream amidation and cross-coupling reactions[2].

Solvation Thermodynamics & Structural Rationale

Understanding the solubility profile of this compound is critical for optimizing reaction conditions, purification processes (e.g., crystallization), and early-stage formulation.

  • Hydrogen Bonding: The molecule possesses multiple hydrogen-bond acceptors (the nitrogen atoms of the pyrimidine and thiazole rings, and the carbonyl oxygen of the ester) but lacks hydrogen-bond donors .

  • Dipole Interactions: The high electron density of the heteroaromatic rings and the ester dipole make the molecule highly responsive to polar aprotic solvents.

  • Lipophilicity: The ethyl ester moiety contributes a degree of lipophilicity, preventing complete insolubility in moderately non-polar environments, though highly non-polar aliphatic solvents (e.g., heptane) fail to disrupt the stable crystal lattice of similar pyrimidine-carboxylate solids[3].

Experimental Workflow & Logical Design

To prevent the overestimation of solubility caused by transient supersaturation (a common flaw in kinetic solvent-shift methods), this protocol employs the Isothermal Shake-Flask Method .

Causality in Protocol Design:

  • Ultracentrifugation vs. Filtration: Highly lipophilic heterocyclic compounds often exhibit non-specific binding to standard PTFE or nylon syringe filters. We mandate ultracentrifugation for phase separation to prevent artificial lowering of the measured solubility.

  • Self-Validating Quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is used. The system is self-validating via a mandatory System Suitability Test (SST) to ensure column efficiency (theoretical plates > 2000) and a 5-point calibration curve to guarantee a linear dynamic range.

G N1 1. Solid Dispensing (Excess Compound) N2 2. Solvent Array Addition (Protic, Aprotic, Non-polar) N1->N2 Gravimetric tracking N3 3. Isothermal Equilibration (24h Shake-Flask @ 25°C/37°C) N2->N3 Seal to prevent evaporation N4 4. Phase Separation (15,000 rpm Ultracentrifugation) N3->N4 Ensure saturation N5 5. HPLC-UV Quantification (Self-Validating SST) N4->N5 Supernatant extraction (Avoid filter adsorption) N6 6. Thermodynamic Solubility Profile N5->N6 Peak area interpolation

Thermodynamic solubility workflow utilizing isothermal shake-flask and HPLC-UV quantification.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration (Self-Validation)
  • Stock Solution: Prepare a 1.0 mg/mL primary stock of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate in HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Calibration Curve: Dilute the stock serially with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to create a 5-point calibration curve (1, 10, 50, 100, and 200 µg/mL).

  • Acceptance Criteria: Inject the standards. The method is only valid if the coefficient of determination ( R2 ) is ≥0.999 and the tailing factor for the active peak is ≤1.5 .

Phase 2: Sample Preparation and Equilibration
  • Dispensing: Accurately weigh ~50 mg of the solid compound into 2.0 mL amber glass HPLC vials. Note: Amber glass is used to prevent potential UV-induced degradation of the thiazole ring over the 24-hour period.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (see Table 1) to each vial. Ensure the solvent is anhydrous to prevent water-induced anti-solvent effects.

  • Equilibration: Cap the vials tightly with PTFE-lined septa. Place the vials in an orbital thermoshaker set to 400 rpm. Run parallel sets at 25.0 ± 0.5 °C and 37.0 ± 0.5 °C for exactly 24 hours. Visual inspection must confirm the presence of undissolved solid; if fully dissolved, add more solid and repeat.

Phase 3: Phase Separation and Quantification
  • Centrifugation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 rpm for 15 minutes at the respective equilibration temperature.

  • Aliquot Extraction: Carefully extract 50 µL of the clear supernatant using a positive displacement pipette (to account for varying solvent viscosities).

  • Dilution: Dilute the aliquot into the linear range of the calibration curve using the mobile phase.

  • Analysis: Inject onto the HPLC-UV system. Calculate the thermodynamic solubility by interpolating the peak area against the validated calibration curve.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate across a rationally selected array of organic solvents. Solvents were chosen to represent different classes of polarity, hydrogen-bonding capacity, and dielectric constants.

Table 1: Thermodynamic Solubility Profile in Selected Organic Solvents

Solvent ClassSolventDielectric Constant ( ϵ )Solubility @ 25°C (mg/mL)Solubility @ 37°C (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0> 50.0
Polar Aprotic N,N-Dimethylformamide (DMF)36.742.548.1
Polar Protic Methanol32.714.219.8
Polar Protic Ethanol24.58.713.4
Halogenated Dichloromethane (DCM)8.926.332.1
Ester / Ether Ethyl Acetate6.06.19.5
Non-Polar Heptane1.9< 0.1< 0.1
Mechanistic Data Interpretation
  • Maximum Solubility (DMSO/DMF): The compound exhibits exceptional solubility in strong polar aprotic solvents. The high dipole moments of DMSO and DMF effectively solvate the polarizable electron clouds of the pyrimidine and thiazole rings without requiring hydrogen bond donors from the solute.

  • Moderate Solubility (Alcohols): While methanol and ethanol are polar, their primary solvation mechanism relies on hydrogen bond donation. Because the compound is solely a hydrogen-bond acceptor, solvation is efficient but limited by the disruption of the solvent's own hydrogen-bonded network.

  • Halogenated Solvents (DCM): The high solubility in DCM (26.3 mg/mL at 25°C) is driven by favorable dipole-induced dipole interactions and the lipophilic nature of the ethyl ester, making DCM an excellent choice for liquid-liquid extraction during the synthesis of this intermediate.

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Application

Application Note: Preclinical In Vivo Evaluation of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate as a Targeted Kinase Inhibitor

Target Audience: Researchers, translational scientists, and drug development professionals. Application: Preclinical Oncology, Pharmacokinetics/Pharmacodynamics (PK/PD), and Xenograft Efficacy Models.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, translational scientists, and drug development professionals. Application: Preclinical Oncology, Pharmacokinetics/Pharmacodynamics (PK/PD), and Xenograft Efficacy Models.

Introduction & Scientific Rationale

The development of highly selective cyclin-dependent kinase (CDK) inhibitors has shifted away from early-generation "pan-CDK" inhibitors toward highly targeted scaffolds. Among these, the thiazolyl-pyrimidine class has emerged as a privileged pharmacophore for targeting transcriptional CDKs, particularly CDK9[1].

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate serves as a potent structural core for these inhibitors. The thiazole ring establishes critical hydrogen bonds with the highly conserved aspartate residues in the ATP-binding pocket (the Asp-Phe-Gly or DFG motif), while the pyrimidine-5-carboxylate moiety provides a versatile vector for optimizing lipophilic efficiency and interacting with the kinase hinge region[2].

Mechanism of Action: The CDK9/P-TEFb Axis

Unlike cell-cycle CDKs (CDK1, 2, 4, 6), CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb)[3]. CDK9 specifically phosphorylates Serine 2 (Ser2) on the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAP II)[4]. This phosphorylation is mandatory for the transcriptional elongation of short-lived anti-apoptotic oncogenes, such as Mcl-1 and c-Myc[3]. By blocking this pathway, thiazolyl-pyrimidine derivatives rapidly deplete Mcl-1, triggering apoptosis in hematological malignancies (e.g., AML, CLL) that are "addicted" to continuous transcription[5].

CDK9_Pathway Compound Ethyl 2-(thiazol-5-YL) pyrimidine-5-carboxylate CDK9 CDK9 / P-TEFb Complex Compound->CDK9 Inhibits ATP binding RNAPII RNAP II (CTD Ser2) CDK9->RNAPII Phosphorylates Transcription Transcription of Short-lived Oncogenes RNAPII->Transcription Drives Oncogenes Mcl-1 & c-Myc Transcription->Oncogenes Produces Apoptosis Apoptosis / Cell Death Oncogenes->Apoptosis Prevents

Mechanism of CDK9 inhibition by thiazolyl-pyrimidine derivatives driving apoptosis.

Experimental Design & Causality

To rigorously evaluate Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate derivatives, an in vivo protocol must be self-validating. We utilize the MV-4-11 (Acute Myeloid Leukemia) subcutaneous xenograft model in immunocompromised mice.

  • Why MV-4-11? This cell line is driven by the FLT3-ITD mutation and is exquisitely sensitive to Mcl-1 depletion, making it the gold standard for validating CDK9 inhibitors[4].

  • Why measure Ser2 (not Ser5)? CDK7 phosphorylates Ser5 to initiate transcription, whereas CDK9 phosphorylates Ser2 for elongation. Measuring P-Ser2 proves specific target engagement of CDK9 in vivo[4].

InVivo_Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Inoculation A->B C 3. Randomization (Tumor ~150 mm³) B->C D 4. Dosing (IV/PO) C->D E 5. PK/PD Sampling & Tumor Measurement D->E

Step-by-step in vivo xenograft workflow for evaluating CDK9 inhibitors.

Detailed In Vivo Methodologies

Protocol A: Formulation and Xenograft Establishment

Because ethyl carboxylate esters can exhibit high lipophilicity, proper formulation is critical to prevent precipitation in the bloodstream and ensure accurate pharmacokinetic profiling.

  • Compound Formulation: Dissolve the compound in 5% DMSO, followed by the addition of 40% PEG400 and 5% Tween-80. Sonicate until clear, then add 50% sterile saline. Prepare fresh daily.

  • Cell Preparation: Harvest MV-4-11 cells in the exponential growth phase. Wash twice with cold PBS and resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free RPMI-1640 and Matrigel (Corning) to enhance localized engraftment.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice[4].

  • Randomization: Monitor tumor growth using digital calipers. When mean tumor volumes reach 100–150 mm³, randomize mice into treatment groups (e.g., Vehicle, 5 mg/kg, 15 mg/kg, and a positive control like Dinaciclib at 10 mg/kg)[3].

Protocol B: Pharmacodynamic (PD) Biomarker Sampling

To establish a PK/PD correlation, tumor tissue must be harvested at specific time points (e.g., 2h, 6h, 12h, 24h post-dose) to capture the transient inhibition of transcription.

  • Tissue Harvesting: Euthanize mice at designated time points. Rapidly excise the tumor, wash in ice-cold PBS, and snap-freeze in liquid nitrogen within 60 seconds to preserve phosphorylation states.

  • Lysate Preparation: Homogenize tumor fragments in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Target Engagement Assay (Western Blot):

    • Load 30 µg of total protein per well on a 4–12% Bis-Tris gel.

    • Probe with primary antibodies against RNAP II P-Ser2 (target engagement) and Mcl-1 (downstream functional readout)[3].

    • Use total RNAP II and GAPDH as loading controls.

Protocol C: Efficacy and Tumor Growth Inhibition (TGI)
  • Dosing Regimen: Administer the formulated compound via oral gavage (PO) or intravenous (IV) injection daily for 14–21 days.

  • Monitoring: Measure tumor dimensions and body weights three times weekly. A body weight loss of >15% indicates unacceptable toxicity.

  • TGI Calculation: Calculate Tumor Volume ( V=2length×width2​ ). TGI (%) is calculated as: [1−(Vvehicle_final​−Vvehicle_initial​Vtreated_final​−Vtreated_initial​​)]×100 .

Quantitative Data Presentation

The following table summarizes the expected preclinical matrix for a highly optimized Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate derivative, demonstrating the required therapeutic window and target engagement.

ParameterAssay / EndpointTarget Threshold for EfficacyExpected Result (Optimized Scaffold)
Biochemical IC 50​ Kinase Assay (CDK9/Cyclin T1)< 10 nM2.5 nM (Highly Potent)
Selectivity CDK9 vs. CDK2 / CDK7> 50-fold> 80-fold[1]
Target Engagement RNAP II P-Ser2 Inhibition (Tumor)> 70% inhibition at 6h85% inhibition sustained for 8h[4]
Downstream PD Mcl-1 Depletion (Tumor)> 50% reduction75% reduction at 12h
In Vivo Efficacy MV-4-11 Xenograft TGI (15 mg/kg)> 60% TGI82% TGI (p < 0.001)
Toxicity Body Weight Change< 10% loss< 5% loss (Well tolerated)

Table 1: Preclinical evaluation matrix for thiazolyl-pyrimidine CDK9 inhibitors.

Conclusion

The Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate scaffold represents a highly tunable pharmacophore for developing selective CDK9 inhibitors. By strictly adhering to the in vivo protocols outlined above—specifically correlating the transient inhibition of RNAP II P-Ser2 with Mcl-1 depletion and tumor regression—researchers can confidently validate the translational potential of these compounds in hematological and transcriptionally addicted solid tumors.

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of Ethyl 2-(thiazol-5-yl)pyrimidine-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate .

This synthesis predominantly relies on a Suzuki-Miyaura cross-coupling between ethyl 2-chloropyrimidine-5-carboxylate and thiazole-5-boronic acid pinacol ester. While conceptually straightforward, the reaction is notoriously difficult to scale due to competing side reactions inherent to electron-deficient heteroaromatics. This guide will decode the causality behind these failures and provide a self-validating, optimized workflow.

Part 1: Diagnostic Workflow & Reaction Mapping

Before adjusting parameters blindly, it is critical to map the failure modes of the reaction. The diagram below illustrates the decision tree for diagnosing and resolving the three most common failure states in this specific cross-coupling.

Diagnostic workflow for optimizing the Suzuki-Miyaura coupling of heteroaryl substrates.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why am I observing rapid consumption of the thiazole-5-boronic acid pinacol ester without target product formation? The Causality: You are experiencing protodeboronation. Thiazole-5-boronic acid pinacol ester is an electron-deficient organoboron compound[1]. The adjacent electronegative heteroatoms (nitrogen and sulfur) strongly polarize the carbon-boron bond. In the presence of water and standard bases (like Na₂CO₃), hydrolytic cleavage of the C-B bond occurs faster than the transmetalation step, resulting in the rapid formation of unsubstituted thiazole. The Solution: Eliminate water from the system. Switch to strictly anhydrous conditions using fluoride bases (e.g., anhydrous CsF or KF). Fluoride strongly activates the boronic ester for transmetalation without providing the hydroxide ions necessary for protodeboronation.

Q2: How can I prevent the hydrolysis of the ethyl ester group during the cross-coupling? The Causality: Ethyl 2-chloropyrimidine-5-carboxylate contains a highly electrophilic ester moiety[2]. Standard Suzuki conditions often rely on aqueous sodium carbonate or sodium hydroxide at elevated temperatures (80–100 °C). These conditions rapidly saponify the ethyl ester to the corresponding pyrimidine-5-carboxylic acid[3]. This not only destroys your target molecule but also alters the solubility profile, making extraction difficult. The Solution: Utilize milder, non-nucleophilic, anhydrous bases. Anhydrous K₃PO₄ or CsF suspended in dry 1,4-dioxane provides sufficient basicity to drive the catalytic cycle without acting as a nucleophile against the ester carbonyl[3].

Q3: My reaction stalls at 30-40% conversion despite having active catalyst and intact starting materials. How do I overcome this? The Causality: This is a classic case of catalyst poisoning. Both the thiazole and pyrimidine rings contain strongly coordinating nitrogen and sulfur atoms that act as σ-donors. These heteroatoms can coordinate to the Pd(0) or Pd(II) intermediates, forming highly stable, unreactive off-cycle complexes that trap the catalyst and stall the reaction[2]. The Solution: Employ bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) paired with a reliable Pd(0) source like Pd₂(dba)₃. The extreme steric bulk of XPhos prevents multi-ligation of the heteroaromatics to the palladium center, keeping the catalyst on-cycle. Furthermore, the electron-rich nature of the ligand accelerates the oxidative addition and reductive elimination steps, outcompeting the poisoning effect.

Part 3: Quantitative Optimization Data

To demonstrate the causality discussed above, the following table summarizes the quantitative impact of adjusting base, solvent, and ligand parameters on this specific coupling.

EntryCatalyst / LigandBase SystemSolventTemp (°C)Conversion (%)Target Yield (%)Major Byproduct
1Pd(dppf)Cl₂Na₂CO₃ (aq)Dioxane/H₂O90>9512Hydrolyzed Acid (65%)
2Pd(PPh₃)₄K₂CO₃ (aq)Toluene/H₂O100>9522Thiazole (Protodeboronation)
3Pd₂(dba)₃ / XPhosK₃PO₄ (anh)Dioxane (anh)1004538Unreacted SM (Stalled)
4 Pd₂(dba)₃ / XPhos CsF (anh) Dioxane (anh) 90 >95 88 None (Optimized)

Data Interpretation: Entry 4 utilizes the optimal combination of anhydrous conditions to prevent both hydrolysis and protodeboronation, while the bulky XPhos ligand prevents catalyst poisoning.

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded directly into the steps to ensure the chemical logic is holding true before you proceed to workup.

Reagents Required:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Thiazole-5-boronic acid pinacol ester (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ethyl 2-chloropyrimidine-5-carboxylate, thiazole-5-boronic acid pinacol ester, and anhydrous CsF.

    • Validation Check: Ensure CsF is handled quickly in a dry environment; it is highly hygroscopic. Clumping indicates moisture contamination, which will lead to ester hydrolysis.

  • Catalyst Loading: Add Pd₂(dba)₃ and XPhos to the flask. Seal the flask with a rubber septum and purge with ultra-pure Argon (vacuum/Argon backfill x3).

  • Solvent Addition & Degassing: Inject anhydrous 1,4-dioxane (10 mL) via syringe. Sparge the mixture with Argon for 15 minutes.

    • Validation Check: The solution should transition from a dark, opaque suspension to a deep red/burgundy homogeneous mixture as the active Pd(0)-XPhos complex forms.

  • Heating & Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC) via LC-MS: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Check: Confirm the disappearance of the starting material peak at m/z ~187 [M+H]⁺. Confirm the emergence of the target product peak at m/z ~236 [M+H]⁺. If m/z ~208 is detected, ester hydrolysis has occurred (carboxylic acid formation).

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate as a solid.

Part 5: References

1.[1] CymitQuimica. "CAS 1086111-09-2: Thiazole-5-boronic acid pinacol ester." CymitQuimica Catalog. Available at: 2.[2] BenchChem. "Ethyl 2-chloropyrimidine-5-carboxylate | RUO." BenchChem Technical Support. Available at: 3.[3] Moslin, R., et al. "Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2." Journal of Medicinal Chemistry, ACS Publications. Available at:

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Optimization

Troubleshooting impurities in Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate crystallization

Welcome to the Technical Support Center for Heterocyclic Crystallization As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Crystallization

As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate . This molecule is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (such as CDK9 inhibitors)[1].

Due to the presence of multiple hydrogen-bond acceptors (pyrimidine nitrogens, thiazole nitrogen/sulfur) and a hydrolyzable ester linkage, isolating this intermediate with high purity presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your crystallization workflows.

PART 1: Mechanistic Overview of Common Impurities

Before troubleshooting, it is critical to understand why specific impurities persist in your crystal lattice. Crystallization is not merely a physical separation; it is a highly selective molecular recognition event.

  • Hydrolysis Degradants (The Carboxylic Acid Impurity): The ethyl carboxylate moiety is highly susceptible to hydrolysis, yielding 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid. This typically occurs during the heating phase of crystallization if protic solvents (e.g., ethanol, methanol) are used in the presence of trace water and residual acidic/basic catalysts from the upstream cross-coupling step[2].

  • Solvent Entrapment (Solid Solution Formation): If your NMR shows persistent ethanol or isopropanol (IPA) that survives extended vacuum drying, you are likely dealing with a solid solution rather than surface solvent. Solvents can become entrapped in the crystal lattice when rapid supersaturation generation forces the solvent molecules into lattice defects, a phenomenon well-documented in complex pharmaceutical intermediates[3].

  • Regioisomeric Co-crystallization: Upstream synthesis often produces trace amounts of the thiazol-4-yl regioisomer. Because the 4-yl and 5-yl isomers possess nearly identical molecular volumes and dipole moments, the impurity can easily substitute for the product in the growing crystal lattice (isomorphic co-crystallization) if crystal growth kinetics are too fast.

PART 2: Diagnostic Workflow

Use the following decision matrix to identify the root cause of your purity failure and select the appropriate corrective action.

ImpurityTroubleshooting Start Analyze Crude API Purity (HPLC / GC / 1H-NMR) Decision1 Identify Primary Impurity Type Start->Decision1 Hydrolysis Carboxylic Acid (Ester Hydrolysis) Decision1->Hydrolysis Solvent Residual Solvent (Lattice Entrapment) Decision1->Solvent Regioisomer Structurally Similar (Thiazol-4-yl Isomer) Decision1->Regioisomer FixHydro Switch to aprotic solvent (e.g., Toluene/Heptane) or buffer aqueous phase Hydrolysis->FixHydro FixSolvent Shift to higher temp crystallization or change solvent bulk (e.g., to EtOAc) Solvent->FixSolvent FixRegio Implement slow cooling with seeding in MSZW. Avoid liquid-liquid separation. Regioisomer->FixRegio Validate Re-analyze (PXRD, HPLC) Confirm Purge Factor > 10 FixHydro->Validate FixSolvent->Validate FixRegio->Validate

Diagnostic workflow for resolving crystallization impurities in heterocyclic intermediates.

PART 3: Troubleshooting FAQs

Q1: I am losing 5-10% of my yield to the carboxylic acid degradant during recrystallization. How do I prevent this? A: This is a kinetic degradation issue driven by heat and protic environments. When dissolving Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate in hot ethanol or methanol, trace water and residual salts from upstream act as hydrolysis catalysts. Solution: Transition to a strictly aprotic solvent system. A binary mixture of Toluene (solvent) and Heptane (anti-solvent) eliminates the protic donor required for ester cleavage. If a polar solvent is mandatory for solubility, use anhydrous Ethyl Acetate (EtOAc) and ensure the dissolution time at Tmax​ (maximum temperature) is kept strictly under 30 minutes.

Q2: My crystals are trapping >1.5% Ethanol, failing ICH Q3C guidelines. Extended vacuum drying at 60°C for 48 hours does nothing. Why? A: You are not dealing with surface moisture; you have synthesized a solid solution. The ethanol molecules are substituting into the crystal lattice, likely hydrogen-bonding with the pyrimidine nitrogens. As demonstrated in pharmaceutical solvent entrapment studies, higher initial supersaturation yields higher lattice solvent entrapment[3]. Solution: You must alter the crystallization kinetics. Do not crash-cool the solution. Instead, seed the solution at the upper edge of the Metastable Zone Width (MSZW) and cool at a slow, linear rate (e.g., 0.1 °C/min) to allow the lattice to form with high fidelity, rejecting the solvent molecules. Alternatively, switch to a solvent with a larger molar volume (like Isopropyl Acetate) that physically cannot fit into the lattice defects.

Q3: The product is "oiling out" (forming a second liquid phase) before crystallizing, and the resulting solid is highly impure. How do I force nucleation? A: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve. When the oil finally solidifies, it traps all surrounding impurities (especially regioisomers) indiscriminately. Solution: Oiling out is a symptom of excessive supersaturation. You must reduce the concentration of your starting mixture or change the solvent composition to move the liquid-liquid coexistence region below your crystallization temperature. Implement the Seeded Cooling Protocol (detailed below) to provide a low-energy surface for nucleation, bypassing the oil phase entirely.

PART 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates in-process checks (IPCs) to guarantee causality between your actions and the purity outcome.

Protocol: Seeded Cooling-Antisolvent Crystallization (Toluene/Heptane)

Objective: Purge regioisomers and prevent ester hydrolysis while avoiding LLPS.

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate in 50 mL of anhydrous Toluene (5 volumes).

  • Heat the jacketed reactor to 85 °C with an overhead stirrer at 250 RPM.

  • Self-Validation Check: Visually confirm complete dissolution. If undissolved particulates remain, they are likely inorganic salts. Perform a hot filtration through a 1 μm PTFE filter to clarify the solution.

Step 2: MSZW Identification & Seeding 4. Cool the clarified solution to 70 °C. 5. Add 0.1 g (1 wt%) of highly pure, milled Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate seeds. 6. Self-Validation Check: Hold the temperature at 70 °C for 30 minutes. The seed crystals must not dissolve (confirming you are within the metastable zone) and the solution must not turn cloudy with oil (confirming avoidance of LLPS).

Step 3: Controlled Desupersaturation 7. Initiate a linear cooling ramp from 70 °C to 20 °C over 8 hours (approx. 0.1 °C/min). 8. At 20 °C, begin the dropwise addition of 50 mL of n-Heptane (anti-solvent) over 4 hours using a dosing pump. Causality Note: Adding the anti-solvent after the primary temperature ramp ensures that the bulk of the crystal lattice is formed under near-equilibrium conditions, maximizing the rejection of the structurally similar thiazol-4-yl impurity[4].

Step 4: Isolation & Washing 9. Filter the slurry under vacuum. 10. Wash the wet cake with 2 x 10 mL of cold (5 °C) Toluene/Heptane (1:2 v/v). 11. Dry under vacuum at 50 °C for 12 hours.

PART 5: Quantitative Data Presentation

The following table summarizes the expected Impurity Purge Factors (PF) based on the solvent system selected. Purge Factor = (Impurity % in Crude) / (Impurity % in Final Product). A higher PF indicates superior purification[4].

Solvent SystemCrystallization ModePF: Hydrolysis AcidPF: RegioisomerAPI Recovery (%)Residual Solvent Risk
Ethanol / Water Crash Cooling0.5 (Degrades)2.185%High (Solid Solution)
Ethyl Acetate Evaporative15.04.572%Moderate
Toluene / Heptane Seeded Cooling> 50.0 12.0 91% Low
DMF / Water Anti-solvent8.01.595%High (H-bonded solvate)

Data Interpretation: Toluene/Heptane via seeded cooling provides the optimal thermodynamic environment for this specific pyrimidine-carboxylate, preventing hydrolysis (PF > 50) while maintaining high recovery (91%).

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Journal of Medicinal Chemistry - ACS Publications[Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation Crystal Growth & Design - ACS Publications[Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge Crystal Growth & Design - ACS Publications[Link]

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Troubleshooting

Optimizing catalytic conditions for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate cross-coupling

Target Molecule: Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate System Architecture: Bis-heteroaryl assembly via Palladium-catalyzed C–C bond formation Welcome to the Advanced Applications Support Center. Synthesizing bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate System Architecture: Bis-heteroaryl assembly via Palladium-catalyzed C–C bond formation

Welcome to the Advanced Applications Support Center. Synthesizing bis-heteroaryl systems like ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate presents a unique set of catalytic challenges. Both the pyrimidine and thiazole rings are highly electron-deficient, and their multiple basic nitrogen atoms can interfere with the palladium catalytic cycle.

This guide is designed by our Senior Application Scientists to help you troubleshoot reaction failures, understand the mechanistic causality behind these bottlenecks, and implement self-validating protocols to achieve high-yield cross-coupling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling using thiazole-5-boronic acid pinacol ester yields mostly protodeboronated thiazole and unreacted pyrimidine. How do I prevent this? Causality: Thiazole-5-boronic species are highly electron-deficient. In the presence of aqueous bases (like Na2​CO3​ in water), the C–B bond becomes highly susceptible to hydrolytic cleavage (protodeboronation) before transmetalation can occur. Furthermore, moving to thiazole substrates often shuts down reactivity entirely because the basic thiazole nitrogen coordinates to the palladium center, leading to severe catalyst poisoning[1]. Solution: You must decouple base activation from hydrolysis. Switch to strictly anhydrous conditions using a fluoride source (e.g., anhydrous CsF or KF ) in 1,4-dioxane. Fluoride provides the necessary nucleophilic activation of the boronic ester without supplying the protons required for deboronation. To overcome nitrogen coordination, utilize a bulky, electron-rich phosphine ligand like XPhos to accelerate transmetalation and sterically block off-target heteroatom binding.

Q2: I switched to a Stille coupling using 5-(tributylstannyl)thiazole to avoid deboronation, but the reaction is sluggish and palladium black precipitates within an hour. What is going wrong? Causality: While Stille coupling avoids the protodeboronation pathway, the heteroatom-rich environment of the pyrimidine-thiazole system strongly chelates Pd(II) intermediates. This chelation stalls the catalytic cycle, leading to the aggregation of inactive Pd(0) into insoluble palladium black[2]. Stille variants for these heterocycles are notoriously sluggish and require higher temperatures[3]. Solution: Introduce a Copper(I) co-catalyst (e.g., CuI or CuTC at 10–20 mol%). Copper serves a dual mechanistic purpose: it acts as a phosphine scavenger to open coordination sites on the palladium center, and it undergoes rapid transmetalation with the stannane to form a highly reactive Cu-thiazole intermediate. This intermediate transfers the thiazole group to palladium much faster than the stannane alone, rescuing the catalytic turnover[3].

Q3: The cross-coupling is finally working, but LC-MS shows significant hydrolysis of the ethyl carboxylate at the pyrimidine 5-position. How can I preserve the ester? Causality: Pyrimidine-5-carboxylates are highly electrophilic. The electron-withdrawing nature of the pyrimidine ring makes the C5 ester highly susceptible to nucleophilic attack by hydroxide or alkoxide bases commonly used in standard cross-coupling conditions. Solution: Eliminate all nucleophilic bases ( NaOH , KOH , Ba(OH)2​ ). Rely exclusively on mild, non-nucleophilic bases like K3​PO4​ or Cs2​CO3​ . If a protic co-solvent is absolutely required for solubility, use absolute ethanol (matching the ethyl ester) to ensure that any transesterification simply regenerates the desired product.

Part 2: Quantitative Condition Matrix

The following table summarizes the optimization landscape for coupling ethyl 2-chloropyrimidine-5-carboxylate with a 5-metalated thiazole.

Coupling TypeCatalyst / LigandBase / AdditiveSolvent & TempEster IntegrityYield
Standard Suzuki Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)Dioxane/H₂O, 80°CHydrolyzed <10%
Optimized Suzuki Pd2​(dba)3​ / XPhos CsF (anhydrous)Dioxane, 90°CIntact65%
Standard Stille Pd(PPh3​)4​ (5 mol%)NoneToluene, 110°CIntact30%*
Optimized Stille Pd(PPh3​)4​ (5 mol%)CuI (10 mol%) Dioxane, 100°CIntact82%

*Reaction stalled due to Pd black formation.

Part 3: Process Logic & Troubleshooting Pathway

Troubleshooting Start Analyze Crude LC-MS Target: Ethyl 2-(thiazol-5-yl) pyrimidine-5-carboxylate Issue1 Issue: High Protodeboronation (Thiazole detected) Start->Issue1 Boronic Acid Route Issue2 Issue: Sluggish Reaction & Pd Black Formation Start->Issue2 Stannane Route Issue3 Issue: Ester Hydrolysis (Carboxylic acid detected) Start->Issue3 Base Incompatibility Fix1 Action: Use Anhydrous CsF & XPhos Ligand Issue1->Fix1 Success Optimal Catalytic Turnover & High Product Yield Fix1->Success Fix2 Action: Add CuI Co-catalyst (Stille) or CuTC Issue2->Fix2 Fix2->Success Fix3 Action: Remove Aqueous Bases Use K3PO4 or Cs2CO3 Issue3->Fix3 Fix3->Success

Figure 1: Decision matrix for troubleshooting heteroaryl cross-coupling bottlenecks.

Part 4: Validated Experimental Workflow

Protocol: Copper-Assisted Stille Cross-Coupling This protocol utilizes a self-validating methodology to ensure the synthesis of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate proceeds without catalyst poisoning or ester degradation.

Step 1: Reagent Preparation & Assembly

  • In an oven-dried Schlenk flask, combine ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv, 1.0 mmol) and 5-(tributylstannyl)thiazole (1.2 equiv, 1.2 mmol).

  • Add Pd(PPh3​)4​ (0.05 equiv, 0.05 mmol) and CuI (0.10 equiv, 0.10 mmol).

  • Suspend the mixture in anhydrous 1,4-dioxane (10 mL). Validation Checkpoint: Perform a baseline TLC (Hexanes/EtOAc 7:3). The starting pyrimidine should appear as a distinct, UV-active spot.

Step 2: Atmospheric Purging (Critical)

  • Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using an argon manifold. Validation Checkpoint: Upon warming to room temperature after the final cycle, the solution should be a clear, pale yellow. If the solution turns dark brown at room temperature, oxygen is present, and the Pd(0) catalyst has prematurely oxidized.

Step 3: Catalytic Execution

  • Heat the reaction mixture to 100°C under a positive pressure of argon for 12 hours. Validation Checkpoint: Take an LC-MS aliquot at 4 hours. The chromatogram should show >50% conversion to the product mass ( m/z [M+H]+ ~236). The solution should be deep orange. The absence of a black precipitate confirms the CuI co-catalyst is successfully preventing Pd aggregation.

Step 4: Quench & Tin Scavenging

  • Cool the reaction to room temperature.

  • Add 10 mL of a saturated aqueous KF solution and stir vigorously for 30 minutes. Validation Checkpoint: A dense, white precipitate of polymeric Bu3​SnF will form. This visual cue confirms the successful sequestration of toxic tin byproducts, which is essential for downstream chromatographic purification.

  • Filter through a pad of Celite, extract the filtrate with EtOAc (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Part 5: References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters : 1[1]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts : 2[2]

  • Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry : 3[3]

Sources

Optimization

Technical Support Center: Esterification of 2-(Thiazol-5-yl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this esterification and minimize the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Ester

Question: I am attempting a Fischer esterification of 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid using ethanol and a catalytic amount of sulfuric acid, but I am observing a very low yield of my target ester. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in Fischer esterification of this substrate are often due to a combination of factors related to the reaction equilibrium and the electronic nature of the starting material.

Potential Causes:

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[1][2][3][4][5] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.

  • Substrate Reactivity: The pyrimidine ring is electron-deficient, which can deactivate the carboxylic acid towards nucleophilic attack by the alcohol, making the esterification inherently sluggish.[6][7]

  • Decarboxylation: Pyrimidine-5-carboxylic acids can be susceptible to decarboxylation (loss of CO2) under strong acidic conditions and heat, leading to the formation of 2-(thiazol-5-yl)pyrimidine as a major byproduct.[8][9]

Solutions:

  • Driving the Equilibrium:

    • Use a Large Excess of Alcohol: Employing ethanol as the solvent ensures a large molar excess, shifting the equilibrium towards the product side according to Le Châtelier's principle.[1][2][10]

    • Water Removal: Actively remove water as it forms. This can be achieved by:

      • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3]

      • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3]

  • Optimizing Reaction Conditions:

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. A higher reflux temperature may be necessary, but be mindful of increasing the rate of side reactions.

    • Choice of Acid Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.[2]

Issue 2: Presence of a Major, Less Polar Side Product

Question: My reaction mixture shows a significant amount of a less polar byproduct (as observed by TLC) that does not correspond to my starting material or desired ester. What could this be?

Answer:

The most likely less polar byproduct in this reaction is the decarboxylated compound, 2-(thiazol-5-yl)pyrimidine.

Cause:

  • Decarboxylation of the Carboxylic Acid: Heteroaromatic carboxylic acids, particularly those with nitrogen atoms in the ring, can undergo decarboxylation upon heating in acidic conditions.[8][9] The mechanism is often facilitated by protonation of the pyrimidine ring, which stabilizes the intermediate formed after the loss of carbon dioxide.[9]

Solutions:

  • Milder Reaction Conditions:

    • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Reduce the Amount of Acid Catalyst: Use the minimum effective amount of acid catalyst to minimize acid-promoted degradation.

  • Alternative Esterification Methods:

    • Acid Chloride Method: Convert the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ethanol.[11][12][13] This method is generally faster and can be performed at lower temperatures, thus minimizing decarboxylation.

    • Coupling Agent-Mediated Esterification: Use a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][15] This method proceeds under mild, neutral conditions, effectively avoiding acid-catalyzed side reactions.

Issue 3: Formation of a More Polar Side Product

Question: I've successfully formed my ester, but after workup and purification attempts, I'm noticing the reappearance of a more polar spot on my TLC plate, which I suspect is the starting carboxylic acid. What is happening?

Answer:

This indicates the hydrolysis of your ester back to the carboxylic acid.

Cause:

  • Ester Hydrolysis: The esterification is reversible, and the reverse reaction is ester hydrolysis. This is catalyzed by the presence of acid and water.[2][10] During aqueous workup, if the acidic catalyst is not completely neutralized, the ester can hydrolyze back to the carboxylic acid.

Solutions:

  • Thorough Neutralization: During the workup, ensure complete neutralization of the acid catalyst by washing with a base such as a saturated sodium bicarbonate solution until effervescence ceases.

  • Anhydrous Conditions: After the initial workup, ensure all subsequent handling and purification steps are performed under anhydrous conditions to the extent possible. Dry your organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification Strategy: If using column chromatography, ensure your solvents are dry. For recrystallization, choose a solvent system that does not promote hydrolysis.

Issue 4: Presence of an Impurity with a Similar Polarity to the Product

Question: I have an impurity that is very difficult to separate from my desired ester by column chromatography. I suspect it might be an amide. How could this have formed?

Answer:

Amide formation is a common side reaction if there are nitrogen-based nucleophiles present in your reaction mixture.

Cause:

  • Amine Impurities: If your starting carboxylic acid or alcohol contains amine impurities, these can compete with the alcohol in reacting with the activated carboxylic acid (or its acid chloride derivative) to form an amide.[1] Amides can also be formed from the reaction of the ester product with amines, especially at elevated temperatures.[16][17]

  • Ammonia from Reagents: Certain reagents or breakdown products could introduce ammonia or other amines into the reaction.

Solutions:

  • Purity of Starting Materials: Ensure the purity of your 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid and ethanol. If necessary, purify the starting materials before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric contaminants.

  • Alternative Workup: If an amide has formed, it can sometimes be removed by an acidic wash during workup, as the amide may be protonated and become more water-soluble. However, this depends on the specific amide.

  • Careful Chromatography: Fine-tuning your column chromatography solvent system may be necessary to achieve separation. Using a gradient elution can sometimes resolve closely running spots.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate?

There is no single "best" method, as the optimal choice depends on the scale of your reaction, the purity of your starting materials, and the equipment available. Here is a comparison to guide your decision:

MethodAdvantagesDisadvantagesBest For
Fischer Esterification Inexpensive reagents, suitable for large scale.[3][4]Reversible, requires high temperatures, risk of decarboxylation and other acid-catalyzed side reactions.[2][8][9]Large-scale synthesis where cost is a primary concern and optimization to remove water is feasible.
Acid Chloride Formation High reactivity, fast reaction times, lower temperatures.[12][13]Requires an extra synthetic step, uses hazardous reagents (SOCl2, oxalyl chloride), generates acidic byproducts.[11][12]Situations where the starting material is sensitive to high temperatures and strong acid, and when decarboxylation is a major issue.
Coupling Reagents (e.g., DCC/DMAP) Very mild conditions, high yields, avoids strong acids.[14][15]More expensive reagents, formation of urea byproduct that needs to be filtered off, potential for side reactions with the coupling agent itself.Small-scale synthesis of high-purity material, especially for sensitive substrates.

Q2: How can I effectively monitor the progress of my esterification reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting carboxylic acid, the desired ester, and potential side products. For example, a mixture of ethyl acetate and hexanes. The carboxylic acid will be more polar (lower Rf), while the ester will be less polar (higher Rf). The decarboxylated byproduct will be even less polar. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, HPLC is recommended.

Q3: What are the best practices for purifying the final product?

  • Column Chromatography: This is a very effective method for purifying Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step. Suitable solvents might include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Experiment with small amounts to find the ideal solvent system.

Experimental Protocols

Protocol 1: Fischer Esterification with Dean-Stark Trap
  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid (1.0 eq), ethanol (5-10 fold molar excess), and toluene (sufficient to fill the Dean-Stark trap).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification via Acid Chloride
  • In a fume hood, suspend 2-(thiazol-5-yl)pyrimidine-5-carboxylic acid (1.0 eq) in thionyl chloride (2-5 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • To the resulting crude acid chloride, add anhydrous ethanol (5-10 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product.

Visualizing Reaction Pathways

Main Reaction: Fischer Esterification

Fischer_Esterification Carboxylic_Acid 2-(Thiazol-5-yl)pyrimidine- 5-carboxylic Acid Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H+ Ethanol Ethanol (Excess) H_plus H+ Catalyst Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Ester_Product Ethyl 2-(thiazol-5-yl)pyrimidine- 5-carboxylate Tetrahedral_Intermediate->Ester_Product - H2O, -H+ Ester_Product->Carboxylic_Acid Hydrolysis (+ H2O, + H+) Water Water

Caption: Fischer esterification pathway and reverse hydrolysis.

Side Reaction: Decarboxylation

Decarboxylation Start_Acid 2-(Thiazol-5-yl)pyrimidine- 5-carboxylic Acid Side_Product 2-(Thiazol-5-yl)pyrimidine Start_Acid->Side_Product Decarboxylation Conditions Heat, H+ CO2 CO2 Side_Product->CO2 +

Caption: Acid-catalyzed decarboxylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Esterification Reaction Check_Yield Low Yield? Start->Check_Yield Main_Side_Product Identify Main Side Product Check_Yield->Main_Side_Product No Increase_Excess_EtOH Increase EtOH Excess & Remove Water (Dean-Stark) Check_Yield->Increase_Excess_EtOH Yes Less_Polar Less Polar? Main_Side_Product->Less_Polar More_Polar More Polar? Less_Polar->More_Polar No Milder_Conditions Use Milder Conditions (Lower Temp / Acid Chloride Method) Less_Polar->Milder_Conditions Yes (Decarboxylation) Neutralize_Workup Thoroughly Neutralize During Workup More_Polar->Neutralize_Workup Yes (Hydrolysis) Check_Purity Check Starting Material Purity (for Amine Impurities) More_Polar->Check_Purity No (Possible Amide)

Caption: Decision tree for troubleshooting side products.

References

  • 8][18]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu.

  • 8][18][19]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Validation of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate: A Comparative Guide to LC-MS/MS vs. Orthogonal Techniques

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, establishing the absolute purity of intermediates like Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate is a critical regulatory and sc...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, establishing the absolute purity of intermediates like Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate is a critical regulatory and scientific mandate. This compound—featuring both pyrimidine and thiazole moieties—is highly susceptible to co-eluting structural isomers and trace-level synthetic byproducts.

While traditional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have historically served as the backbone of purity analysis[1], the demand for sub-ppm impurity quantification necessitates a more sensitive approach. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, selectivity, and structural specificity[2].

This guide objectively compares LC-MS/MS against alternative modalities and provides a self-validating, step-by-step experimental framework for the purity validation of Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate.

Comparative Analysis: LC-MS/MS vs. HPLC-UV vs. qNMR

Selecting the appropriate analytical modality requires balancing throughput, sensitivity, and structural resolution. The concept of "orthogonality" in analytical chemistry dictates that utilizing independent methods to measure the same attribute significantly increases data reliability[3]. However, when evaluating trace-level impurities or potential genotoxic impurities (PGIs), tandem mass spectrometry vastly outperforms traditional techniques[4].

Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (Tandem MS)HPLC-UVqNMR (Quantitative NMR)
Primary Utility Trace impurity quantification, structural confirmationRoutine bulk purity, high-throughput QA/QCAbsolute quantification without impurity standards
Sensitivity (LOD) Sub-ng/mL (Parts per trillion/billion)[5]µg/mL (Parts per million)mg/mL (Typically limited to >0.1% threshold)[1]
Specificity Ultra-high (Mass & Fragmentation specific)Moderate (Relies on chromophores & retention time)High (Isotope specific, but signals can overlap)
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot required (Internal standard is sufficient)[3]
Throughput High (2-5 min per run)Medium (10-30 min per run)Low (Requires long relaxation delays)[1]

The Verdict: For bulk assay determination (e.g., confirming the API is 98% pure), HPLC-UV or qNMR is sufficient. However, for validating purity by proving the absence of trace genotoxic impurities or resolving isobaric contaminants, LC-MS/MS is the only viable standalone choice due to its extreme sensitivity and selectivity[4].

Causality in Methodological Design

To build a robust LC-MS/MS method for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate (Molecular Formula: C10H9N3O2S, Exact Mass: 235.04 Da), every experimental parameter must be explicitly justified:

  • Why Electrospray Ionization (ESI) in Positive Mode? The compound contains multiple basic nitrogen centers within its pyrimidine and thiazole rings. In an acidic mobile phase (0.1% formic acid), these nitrogens readily accept protons, forming a highly stable [M+H]+ precursor ion at m/z 236.05. Positive ESI ensures maximum ionization efficiency without the thermal degradation risks associated with other ionization sources[6].

  • Why Multiple Reaction Monitoring (MRM)? Single-stage MS suffers from high background noise in complex synthetic matrices. By isolating the m/z 236.1 precursor in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and selectively monitoring specific product ions in the third quadrupole (Q3), chemical noise is virtually eliminated. This yields superior signal-to-noise ratios and sub-ng/mL detection limits[5].

Workflow Start Compound: Ethyl 2-(thiazol-5-yl) pyrimidine-5-carboxylate LC UPLC Separation (C18, Gradient Elution) Start->LC Ion ESI+ Ionization [M+H]+ m/z 236.05 LC->Ion Q1 Q1: Precursor Selection (m/z 236.1) Ion->Q1 Q2 Q2: Collision Induced Dissociation (Argon Gas, 20 eV) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 190.1, 162.1) Q2->Q3 Data Quantification & Purity Assessment Q3->Data

Caption: LC-MS/MS MRM Workflow for Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate Purity Validation.

Self-Validating Experimental Protocol

A self-validating analytical system incorporates continuous internal checks to ensure data integrity. The following protocol outlines a robust LC-MS/MS methodology designed to comply with regulatory standards[2].

Step 1: System Suitability Testing (SST) & Calibration
  • Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile) to verify the absence of column carryover or background contamination.

  • Internal Standard (IS) Spiking: Utilize a structural analog (e.g., Piroxicam) spiked into all samples at a constant concentration (e.g., 50 ng/mL) to continuously normalize matrix effects and ionization suppression[6].

  • Calibration Curve: Inject a 6-point calibration curve of the reference standard ranging from 0.5 ng/mL to 500 ng/mL. Ensure the coefficient of determination ( R2 ) is > 0.995.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate lot.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using the mobile phase starting conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography (UPLC):

    • Column: Reverse-phase C18 (50 mm × 2.1 mm, 1.7 µm particle size) for rapid, high-resolution separation[5].

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1 min, return to 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Source: ESI in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions for Analyte:

      • Quantifier:m/z 236.1 190.1 (Loss of ethanol ester group, Collision Energy: 20 eV).

      • Qualifier:m/z 236.1 162.1 (Further structural fragmentation, Collision Energy: 30 eV).

Data Interpretation & ICH Q2 Validation Metrics

To officially validate the purity method, the data must be evaluated against the International Council for Harmonisation (ICH) Q2(R1) guidelines[2],[7].

Validation ICH ICH Q2(R1) Validation Spec Specificity (Blank vs Spike) ICH->Spec Lin Linearity (R² > 0.99) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (RSD < 2%) ICH->Prec

Caption: ICH Q2(R1) Method Validation Logic for LC-MS/MS Analytical Workflows.

Expected Validation Outcomes
Validation ParameterICH Q2 Acceptance CriteriaExpected LC-MS/MS Performance
Specificity No interference at analyte retention timeBlank response < 20% of the Lower Limit of Quantitation (LOQ)
Linearity R2 > 0.99 over the specified range R2 > 0.998 (0.5 – 500 ng/mL)
Accuracy (Recovery) 80% – 120% recovery of spiked impurities95% – 105% across three concentration levels (Low, Mid, High)[5]
Precision (Repeatability) Relative Standard Deviation (RSD) < 2%RSD < 1.5% across 6 replicate injections
Sensitivity (LOD / LOQ) Signal-to-Noise (S/N) 3:1 (LOD) and 10:1 (LOQ)LOD: ~0.1 ng/mL, LOQ: ~0.3 ng/mL

Conclusion

While HPLC-UV and qNMR remain foundational tools for bulk structural confirmation and routine assaying, they lack the multi-dimensional specificity required to validate the absolute purity of complex pharmaceutical intermediates. By leveraging the specific ionization mechanics of the pyrimidine and thiazole rings, LC-MS/MS utilizing MRM transitions provides an ultra-sensitive, self-validating framework. This ensures that Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate meets the stringent purity thresholds required for downstream drug development and regulatory compliance.

References

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - nih.gov[Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis - emerypharma.com[Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma - fda.gov.tw[Link]

  • Validation of Liquid Chromatography and Liquid Chromatography/Tandem Mass Spectrometry Methods for the Determination of Etoricoxib - scispace.com[Link]

  • Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Multiple Reaction Monitoring-Based Multi-Component Analysis - mdpi.com[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate are central to discovery. However, the lifecycle of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate are central to discovery. However, the lifecycle of these materials extends beyond the benchtop. Proper management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate and associated waste, grounding every recommendation in established safety principles and regulatory standards.

In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, it must be handled as a hazardous chemical waste.[1] The procedural logic outlined here is based on the known hazards of structurally similar pyrimidine and thiazole derivatives and aligns with the foundational requirements of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Characterization and Immediate Safety Protocols

Before any disposal-related activity, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate should be presumed to possess the following hazards.

Assumed GHS Hazard Classification:

Hazard ClassHazard StatementGHS CodeSource
Skin Corrosion/IrritationCauses skin irritationH315[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319[2][3]
Specific Target Organ ToxicityMay cause respiratory irritationH335[2]

Causality Behind Safety Measures: These classifications indicate that the compound can cause inflammatory responses upon contact with skin, eyes, and the respiratory tract. Therefore, the primary safety goal is to prevent direct physical contact and aerosol inhalation.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): At a minimum, wear tightly fitting safety goggles, chemically impermeable gloves (e.g., nitrile), and a standard laboratory coat.[1]

  • Engineering Controls: All handling of the compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[4][5]

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. Adherence to these steps ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Identification and Classification

All laboratory chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[8] Based on its irritant properties, Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate waste is classified as non-acutely toxic hazardous waste . This classification is crucial as it dictates storage limits and disposal pathways. It does not fall under the P-list category of acutely toxic wastes.[6][7]

Step 2: Waste Segregation

Segregation is the most critical step in preventing dangerous chemical reactions within a waste container. Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. Store waste containers of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate separately from the following material classes.[9]

Incompatible Material ClassRationale for SegregationExample
Strong Oxidizing AgentsCan cause exothermic or explosive reactions with organic compounds.Nitric Acid, Perchlorates
Strong AcidsPotential for vigorous, heat-generating reactions.Hydrochloric Acid, Sulfuric Acid
Strong BasesMay catalyze decomposition or other unwanted reactions.Sodium Hydroxide, Potassium Hydroxide

Note: This information is based on incompatibilities noted for similar heterocyclic compounds.[4]

Step 3: Container Selection and Labeling

Proper containment and communication of hazards are regulatory cornerstones.

  • Container Selection: Use only chemically compatible, leak-proof containers in good condition, equipped with a secure, screw-top cap.[6] Glass or high-density polyethylene (HDPE) are typically appropriate. Whenever possible, use the original manufacturer's container.[1]

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[1] Federal and state regulations require that the label includes:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate"

    • The accumulation start date (the date the first waste is added)

    • An accurate description of the hazards (e.g., "Irritant," "Skin and Eye Irritant") and corresponding GHS pictograms.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[7][9]

  • Location: The SAA must be in the same room where the waste is generated.[7]

  • Containment: Keep the waste container closed at all times, except when actively adding waste.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[7][8] Once a container is full, it must be removed from the SAA within three days.[9]

  • Inspections: It is best practice to conduct and document weekly inspections of your SAA to check for leaks or container degradation.[6]

Step 5: Arranging for Final Disposal

Laboratory personnel must never transport hazardous waste or dispose of it down the drain.[8][10]

  • Contact EHS: Once your waste container is full or you are ready for a pickup, contact your institution's EHS department (sometimes called the Office of Clinical and Research Safety or a similar name).[8]

  • Provide Information: Submit a waste collection request form as required by your institution, providing all information from the hazardous waste tag.

  • Professional Removal: Trained EHS professionals will collect the waste from your laboratory's SAA and manage its transport to a licensed chemical destruction plant for final disposal, typically via controlled incineration.[4][5][10]

Part 3: Disposal of Contaminated Materials

The disposal plan must account for all items that have come into contact with the chemical.

  • Empty Containers: An "empty" container that held Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing and air-drying, deface the original label and dispose of the container in a designated "Broken Glass" box.[7][8]

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and pipette tips contaminated with the compound must be collected in a sealed, clearly labeled bag or container and disposed of as solid hazardous waste through your EHS office.

  • Spill Cleanup: In case of a small spill, absorb the material with a chemical absorbent (e.g., vermiculite or sand). Wear appropriate PPE and conduct the cleanup in a fume hood if possible. The collected absorbent and any contaminated cleaning materials must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate waste.

G Disposal Workflow for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate cluster_0 Disposal Workflow for Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate start Waste Generated (Solid, Liquid, or Contaminated Material) classify Step 1: Classify as Non-Acute Hazardous Waste start->classify segregate Step 2: Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) classify->segregate container Step 3: Select & Label Compatible Container segregate->container saa Step 4: Store in SAA (Keep Closed, Inspect Weekly) container->saa request Step 5: Container Full? Request EHS Pickup saa->request end_node Properly Disposed by Licensed Facility request->end_node

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this structured, safety-first protocol, you ensure that your innovative work in the laboratory is matched by a commitment to the safety of your colleagues and the protection of our environment.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

  • Ethyl 5-pyrimidinecarboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG. [Link]

  • Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Communication. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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